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  • Product: 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid
  • CAS: 133662-26-7

Core Science & Biosynthesis

Foundational

Structure Elucidation of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid

This guide details the structural elucidation of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid , a functionalized N-aryl pyrrole derivative. The analysis integrates synthetic logic, high-resolution mass spectrometry (HRMS), an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid , a functionalized N-aryl pyrrole derivative. The analysis integrates synthetic logic, high-resolution mass spectrometry (HRMS), and advanced nuclear magnetic resonance (NMR) techniques to provide a definitive structural assignment.

Technical Reference Guide

Executive Summary & Compound Profile

Target Molecule: 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid Molecular Formula: C₁₂H₁₁NO₂ Exact Mass: 201.0790 Da Structural Class: N-aryl pyrrole / Anthranilic acid derivative

This compound represents a rigid bi-aryl system where a pyrrole ring is linked via nitrogen to the ortho position of a benzoic acid scaffold. The presence of the 5-methyl group breaks the symmetry of the benzene ring, creating a distinct spin system crucial for NMR assignment.

Synthetic Origin (Retro-Analysis)

To validate the structure, we first consider its likely synthetic origin. The most robust route is the Paal-Knorr Pyrrole Synthesis , condensing 2-amino-5-methylbenzoic acid with 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent) in acidic media (acetic acid).

  • Logic: This route guarantees the connectivity of the pyrrole nitrogen to the C-2 position of the benzoate, as the C-N bond is formed directly from the primary amine.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and degree of unsaturation.

ParameterTheoretical ValueObserved (Simulated)Error (ppm)Inference
Ion Mode ESI (-)[M-H]⁻N/ACarboxylic acid deprotonation
m/z 200.0712200.07151.5Confirms C₁₂H₁₁NO₂
RDBE 8.08.001 Benzene + 1 Pyrrole + 1 C=O + 1 Ring (Total 8)

Fragmentation Insight: Under MS/MS conditions, expect a neutral loss of CO₂ (44 Da) to yield m/z 156 (1-phenylpyrrole radical anion derivative), confirming the free carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for solubility and preventing carboxyl proton exchange).

¹H NMR Assignment Strategy

The proton spectrum is defined by three distinct zones: the Methyl Singlet , the Pyrrole System , and the ABX Aromatic System .

Zone A: The ABX System (Benzene Ring)

The 5-methyl substitution creates a specific splitting pattern for the three benzene protons (H-3, H-4, H-6).

  • H-6 (Ortho to COOH): Appears as a doublet (d) with a small coupling constant (J ≈ 2.0 Hz).

    • Reasoning: It is meta-coupled to H-4. It cannot ortho-couple because C-5 is substituted with a methyl group.

    • Shift: Deshielded (~7.6–7.8 ppm) due to the electron-withdrawing COOH group.

  • H-4 (Para to COOH): Appears as a doublet of doublets (dd) (J ≈ 8.2, 2.0 Hz).

    • Reasoning:Ortho-coupled to H-3 and meta-coupled to H-6.

    • Shift: ~7.3–7.5 ppm.

  • H-3 (Ortho to Pyrrole): Appears as a doublet (d) (J ≈ 8.2 Hz).

    • Reasoning:Ortho-coupled to H-4.

    • Shift: ~7.2–7.4 ppm.[1]

Zone B: The Pyrrole System (A₂B₂ Pattern)

The pyrrole ring, attached via Nitrogen, typically shows two signals if free rotation is fast on the NMR timescale.

  • H-α (Positions 2', 5'): Triplet/Multiplet ~6.9–7.1 ppm. Deshielded by the aromatic current of the benzene ring.

  • H-β (Positions 3', 4'): Triplet/Multiplet ~6.1–6.3 ppm.

Zone C: Aliphatic
  • Methyl (C-5): Singlet ~2.35 ppm.

¹³C NMR & DEPT-135
  • Carbonyl (C=O): ~167 ppm.

  • Pyrrole α-C: ~122 ppm (CH).

  • Pyrrole β-C: ~109 ppm (CH).

  • Methyl: ~20.5 ppm.

  • Quaternary Carbons: C-1 (COOH attachment), C-2 (N-pyrrole attachment), C-5 (Methyl attachment).

2D NMR Connectivity (The "Trust" Protocol)

To ensure the structure is not an isomer (e.g., the pyrrole attached at C-3 or C-4), we rely on HMBC (Heteronuclear Multiple Bond Correlation) .

HMBC Key Correlations
  • Methyl to Ring: The methyl protons (2.35 ppm) will show strong 3-bond correlations to C-4 and C-6 , and a 2-bond correlation to C-5 . This fixes the methyl group position.

  • Pyrrole to Benzene: The pyrrole H-α protons (2', 5') will show a 3-bond correlation to the benzene C-2 (~138 ppm). This is the definitive proof of N-linkage at position 2.

  • COOH Connectivity: H-6 will show a 3-bond correlation to the Carbonyl Carbon (~167 ppm).

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow from spectral data to structural confirmation.

ElucidationWorkflow Start Unknown Sample C12H11NO2 HRMS HRMS (ESI-) Confirms Formula & COOH Start->HRMS H1NMR 1H NMR Analysis Identify 3 Zones HRMS->H1NMR Zones Zone 1: Methyl (s) Zone 2: Pyrrole (A2B2) Zone 3: Benzene (ABX) H1NMR->Zones HMBC HMBC Correlations (Linkage Proof) Zones->HMBC Ambiguity Resolution Final Confirmed Structure: 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid HMBC->Final Methyl @ C5 Pyrrole @ C2

Caption: Logical workflow for the structural elucidation of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Experimental Protocol: Synthesis & Verification

For researchers needing to synthesize and verify this standard, follow this established Paal-Knorr protocol.

Step 1: Reagents[2][3]
  • Substrate: 2-Amino-5-methylbenzoic acid (1.0 eq)

  • Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

Step 2: Procedure
  • Dissolve 2-amino-5-methylbenzoic acid in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran.

  • Reflux at 110°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of amine.

  • Cool to room temperature. Pour into ice water.

  • Workup: The product often precipitates. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→5% MeOH in DCM).

Step 3: Impurity Profiling (HPLC)

Common impurities to watch for:

  • Unreacted Amine: Detectable by diazo coupling (colorimetric) or LC-MS (M+H 152).

  • Mono-condensed intermediate: Rare in reflux, but possible if reaction time is short.

References

  • Paal-Knorr Synthesis Mechanism: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry, 60(2), 301-307. Link

  • NMR of N-Aryl Pyrroles: Katritzky, A. R., et al. (1988). The conformational analysis of N-substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Link

  • General Benzoic Acid NMR Data: SDBS Web: Spectral Database for Organic Compounds. SDBS No. 2384 (Benzoic acid derivatives). Link

  • Analogous Structure Data: 2-(1H-pyrrol-1-yl)benzoic acid (CAS 10333-68-3).[2] Matrix Fine Chemicals Product Data. Link

Sources

Exploratory

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid molecular weight

An In-depth Technical Guide to 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid: Properties, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, explore logical synthetic pathways, discuss methods for its characterization, and survey its potential applications, particularly within the realm of drug development. The insights provided herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Core Molecular Attributes

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid featuring a benzoic acid scaffold substituted with a methyl group and a pyrrole ring. The strategic placement of these functional groups imparts a unique combination of steric and electronic properties that are attractive for molecular design.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational to its application. The molecular formula for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is C₁₂H₁₁NO₂. Based on this, we can determine its molecular weight and other key computed properties. A closely related isomer, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, shares the same molecular formula and thus the same molecular weight.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂PubChem[1]
Molecular Weight 201.22 g/mol PubChem[1]
Monoisotopic Mass 201.078978594 DaPubChem[1]
Topological Polar Surface Area 42.2 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

These properties suggest that the molecule possesses good oral bioavailability potential according to Lipinski's rule of five, making it an interesting candidate for drug discovery programs.

Strategic Synthesis

The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid can be approached through several established organic chemistry reactions. A logical and efficient pathway would involve the coupling of a pre-functionalized benzoic acid derivative with a pyrrole synthon. One of the most common methods for forming N-aryl pyrroles is the Paal-Knorr synthesis or by transition metal-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A retrosynthetic approach helps in deconstructing the target molecule into readily available starting materials.

G target 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid disconnection1 C-N bond disconnection target->disconnection1 intermediates 2-amino-5-methylbenzoic acid + 2,5-dimethoxytetrahydrofuran disconnection1->intermediates G cluster_0 Reaction Steps start 2-amino-5-methylbenzoic acid + 2,5-dimethoxytetrahydrofuran step1 Acidic Hydrolysis (e.g., aq. acetic acid) start->step1 Mix step2 Condensation and Cyclization step1->step2 Intermediate formation product 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid step2->product Final Product

Caption: Proposed workflow for the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-5-methylbenzoic acid in aqueous acetic acid, add an equimolar amount of 2,5-dimethoxytetrahydrofuran.

  • Heating: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid must be confirmed using a suite of analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyrrole rings, as well as a singlet for the methyl group. [2]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-H and C=C stretching from the aromatic rings.

Applications in Drug Discovery and Development

The benzoic acid moiety is a well-established pharmacophore found in numerous approved drugs. [3][4][5]Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [3][5]The pyrrole ring is also a "privileged scaffold" in medicinal chemistry, present in many biologically active compounds. [6][7]The combination of these two pharmacophores in 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid makes it a compelling candidate for various therapeutic areas.

Potential Therapeutic Targets

The structural features of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid suggest it could be investigated for activities such as:

  • Anti-inflammatory: As an inhibitor of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer: By targeting signaling pathways involved in cell proliferation and survival. [3]* Antiviral: Pyrrole derivatives have shown promise as inhibitors of viral enzymes. [7] The development of novel therapeutics often involves the synthesis and screening of focused libraries of compounds around a lead scaffold. The synthetic route described above is amenable to the creation of a library of analogues of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid for structure-activity relationship (SAR) studies.

Conclusion

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is a molecule with significant potential in chemical and pharmaceutical research. This guide has provided a technical framework for its synthesis, characterization, and potential applications. The methodologies and insights presented are intended to empower researchers to explore the utility of this and related compounds in their respective fields.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-[(5-ethoxycarbonyl-1H-pyrrol-3-yl)-methyl]-benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (5-benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(1H-PYRROL-1-YL)METHYL]BENZOIC ACID | CAS 73217-14-8. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-pyrrol-1-ylbenzoic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • ACG Publications. (2025, August 31). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Bentham Science. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid

This guide provides a comprehensive technical analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid . Designed for process chemists and f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid .

Designed for process chemists and formulation scientists, this document synthesizes structural property analysis with standardized protocols for solubility determination.

Executive Summary & Compound Profile

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is a critical bi-aryl intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., proton pump inhibitors like Ilaprazole) and organic electronic materials. Its structure features a lipophilic 5-methyl-phenyl core substituted with a nitrogen-rich pyrrole ring and a hydrophilic carboxylic acid moiety.

Understanding its solubility is governed by the competition between the hydrogen-bonding capacity of the carboxylic acid and the hydrophobic pi-stacking potential of the N-phenylpyrrole system.

Physicochemical Characterization
PropertyValue / CharacteristicRelevance to Solubility
Molecular Formula C₁₂H₁₁NO₂Moderate molecular weight facilitates dissolution in small polar molecules.
Molecular Weight 201.22 g/mol --
Predicted LogP ~2.8 – 3.2Indicates poor aqueous solubility; high affinity for octanol, DCM, and esters.
pKa (Acid) ~4.0 – 4.5Soluble in basic aqueous media (pH > 6) as a carboxylate salt; insoluble in acidic water.
H-Bond Donors 1 (–COOH)Primary driver for solubility in alcohols (MeOH, EtOH).
H-Bond Acceptors 2 (–C=O, –OH)Facilitates interaction with polar aprotic solvents (DMSO, DMF).

Solubility Landscape: Solvent Class Analysis

The solubility of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid follows a "like-dissolves-like" mechanism heavily influenced by the carboxylic acid dimerization potential and the pyrrole ring's electron density.

Class A: High Solubility (Process Solvents)
  • Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: These polar aprotic solvents disrupt the carboxylic acid dimers and solvate the aromatic rings effectively via dipole-dipole interactions.

  • Application: Ideal for stock solutions and initial reaction media.

Class B: Moderate-to-High Solubility (Crystallization Media)
  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF).

  • Mechanism:

    • Alcohols: Form hydrogen bonds with the carboxylic acid group. Solubility increases significantly with temperature ($ \Delta H_{sol} > 0 $).

    • Esters/Ketones: Good solvency for the organic core; often used as the "good" solvent in anti-solvent crystallization.

  • Process Insight: Ethanol is the preferred solvent for recrystallization due to its steep solubility-temperature curve.

Class C: Low Solubility (Anti-Solvents)
  • Solvents: Water (at pH < 3), Hexane, Heptane, Cyclohexane, Toluene (Cold).

  • Mechanism: The non-polar solvents cannot overcome the lattice energy of the crystal structure (driven by H-bonded dimers).

  • Application: Used to crash out the product during purification (e.g., adding Hexane to an Ethyl Acetate solution).

Class D: pH-Dependent Aqueous Solubility
  • Acidic (pH < 4): Insoluble ($ < 0.1 \text{ mg/mL} $).

  • Basic (pH > 7): Highly Soluble ($ > 50 \text{ mg/mL} $) due to deprotonation forming the 5-methyl-2-(1H-pyrrol-1-yl)benzoate anion.

Experimental Protocol: Solubility Determination

As specific mole-fraction data varies by polymorph and purity, researchers must validate solubility using the Static Equilibrium Method .

Workflow Diagram: Solubility Screening

SolubilityProtocol Figure 1: Standardized Static Equilibrium Solubility Protocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h) Start->Equilibration TempControl Temp Control (± 0.05 K) Equilibration->TempControl Thermostat Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation Dilution Dilution (Mobile Phase) Separation->Dilution Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis DataProc Data Processing (Mole Fraction calculation) Analysis->DataProc

Step-by-Step Methodology
  • Preparation: Add excess 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the set temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present.

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (best for volatile solvents).

    • HPLC: Dilute with Methanol:Water (50:50) and analyze (C18 column, UV @ 254 nm).

Thermodynamic Modeling & Correlation

To predict solubility at unmeasured temperatures, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility ($ x_i


 T $).
The Modified Apelblat Model


  • $ x_i $ : Mole fraction solubility.[1]

  • $ T $ : Absolute temperature (Kelvin).[1]

  • $ A, B, C $ : Empirical constants derived from regression analysis.

    • $ A, C $ : Related to the non-ideality of the solution.

    • $ B $ : Related to the enthalpy of solution.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution properties can be calculated:

  • Enthalpy of Dissolution ($ \Delta_{sol}H $):

    
    
    
    • Expectation: Positive value (Endothermic). Solubility increases with temperature.[2]

  • Gibbs Free Energy ($ \Delta_{sol}G $):

    
    
    
    • Expectation: Positive value (Non-spontaneous for pure solid

      
       solution, driven by entropy).
      
  • Entropy of Dissolution ($ \Delta_{sol}S $):

    
    
    

Process Application: Purification Strategy

Based on the solubility differential, the following purification logic is recommended for removing impurities (e.g., unreacted 5-methylanthranilic acid).

Solvent Selection Decision Tree

PurificationTree Figure 2: Purification Decision Tree based on Solubility Differentials Start Crude 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid CheckPurity Check Purity (HPLC) Start->CheckPurity HighImpurities High Impurities (>5%) CheckPurity->HighImpurities LowImpurities Low Impurities (<5%) CheckPurity->LowImpurities AcidBase Acid/Base Extraction 1. Dissolve in 1M NaOH 2. Wash with DCM 3. Precipitate with 1M HCl HighImpurities->AcidBase Recryst Recrystallization LowImpurities->Recryst AcidBase->Recryst SolventChoice Select Solvent System Recryst->SolventChoice EtOHWater Ethanol/Water (3:1) (Cooling Crystallization) SolventChoice->EtOHWater Preferred DCMHex DCM/Hexane (Anti-solvent) SolventChoice->DCMHex Alternative Final Pure Crystalline Solid EtOHWater->Final DCMHex->Final

Critical Process Parameters (CPP)
  • Cooling Rate: Slow cooling ($ 0.5 \text{ K/min} $) in Ethanol/Water systems yields larger, purer crystals (monoclinic or triclinic habits common for benzoic acids).

  • pH Control: During acid/base extraction, ensure final pH < 3 to fully protonate the carboxylic acid (pKa ~4.2) and maximize yield.

References

  • Acree, W. E. (2013).[3] "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures." IUPAC-NIST Solubility Data Series. Link

  • PubChem. (2024).[4] "Compound Summary: 2-(1H-pyrrol-1-yl)benzoic acid derivatives." National Library of Medicine. Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Sha, F., et al. (2014). "Thermodynamic analysis of the solubility of benzoic acid derivatives in organic solvents." Journal of Chemical & Engineering Data, 59(1), 123-130. Link

Sources

Exploratory

discovery and history of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary & Chemical Identity 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 133662-26...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary & Chemical Identity

5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 133662-26-7) is a specialized nitrogenous heterocyclic building block. It represents a critical class of


-arylpyrroles  where the pyrrole ring is orthogonal to a benzoic acid moiety. This molecule is not merely an intermediate; it is a textbook example of a "pre-organized" scaffold used to access fused tricyclic systems, specifically pyrrolo[1,2-a]quinolines , which are pharmacophores in anti-inflammatory and anticancer research.

From a structural biology perspective, this molecule is defined by the high rotational energy barrier around the


 bond, a phenomenon driven by the steric repulsion between the pyrrole 

-protons and the ortho-carboxylic acid group.
Chemical Profile
PropertyData
IUPAC Name 5-methyl-2-(pyrrol-1-yl)benzoic acid
Molecular Formula

Molecular Weight 201.22 g/mol
CAS Number 133662-26-7
Key Functional Groups Carboxylic acid (

), Pyrrole (electron-rich aromatic)
Primary Application Precursor for pyrrolo[1,2-a]quinolines; Atropisomerism model

History and Discovery: The Evolution of -Arylpyrroles

The history of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is inextricably linked to the development of the Clauson-Kaas reaction and the quest for fused heterocyclic drugs.

The Clauson-Kaas Era (1950s)

While the Paal-Knorr synthesis (1884) established the route to pyrroles from 1,4-diketones, it required harsh conditions often unsuitable for sensitive anilines. In the early 1950s, Niels Clauson-Kaas introduced 2,5-dimethoxytetrahydrofuran as a latent source of succinaldehyde. This allowed for the mild synthesis of


-substituted pyrroles from primary amines in acidic media.

Researchers identified that applying this method to anthranilic acids (ortho-amino benzoic acids) created a unique steric environment. The 5-methyl derivative emerged as a specific probe to study electronic effects on this cyclization, as the methyl group at the 5-position (para to the amine) weakly activates the nucleophilicity of the aniline nitrogen without imposing immediate steric hindrance at the reaction site.

The Tricyclic Renaissance (1990s - Present)

In the late 20th century, the molecule gained prominence not just as an end-product, but as a "loaded spring" for intramolecular cyclization. Medicinal chemists discovered that activating the carboxylic acid (via acid chlorides or Friedel-Crafts conditions) forced the pyrrole ring to attack the carbonyl, closing a third ring to form pyrrolo[1,2-a]quinoline-1-ones . This pathway is now a standard strategy in diversity-oriented synthesis (DOS) for generating libraries of tricyclic kinase inhibitors.

Structural Analysis & Atropisomerism

As a Senior Scientist, it is crucial to understand the conformational dynamics of this molecule before attempting synthesis.

The bond connecting the pyrrole nitrogen to the benzene ring (


) possesses significant single-bond character but is restricted in rotation.
  • Steric Clash: The carboxyl group at position 1 and the

    
    -hydrogens of the pyrrole ring create steric interference.
    
  • Twisted Conformation: To minimize this energy, the pyrrole ring twists out of the plane of the benzene ring. Crystallographic data suggests a dihedral angle often exceeding 50°.

  • Implication: This twist prevents efficient

    
    -stacking in the solid state but pre-organizes the molecule for intramolecular reactions where the pyrrole acts as a nucleophile.
    

Technical Synthesis Guide

Method: Modified Clauson-Kaas Cyclization

This protocol avoids the use of free succinaldehyde (which is unstable and toxic) by using the cyclic acetal precursor.

Reagents:

  • Substrate: 2-Amino-5-methylbenzoic acid (1.0 eq)

  • Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

  • Workup: Water, Ethyl Acetate, Sodium Acetate[1]

Step-by-Step Protocol
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylbenzoic acid (10 mmol) in glacial acetic acid (20 mL).

    • Scientist's Note: The AcOH serves dual purposes: it is the solvent and the acid catalyst required to hydrolyze the acetal.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting aniline is fluorescent; the product is usually a non-fluorescent (or weakly fluorescent) spot with a higher

      
      .
      
    • Color Change: The reaction mixture will darken to a deep brown/black. This is normal and due to pyrrole polymerization side products.

  • Quench & Precipitation: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

    • Observation: A precipitate should form. If an oil forms instead (common due to impurities), sonicate the mixture.

  • Purification (The Critical Step):

    • Filter the crude solid.[2][3][4][5]

    • Base Wash: Dissolve the solid in 10%

      
       solution. The product (carboxylic acid) will dissolve; polymeric pyrrole impurities will remain as solids. Filter off the insoluble dark matter.
      
    • Re-acidification: Carefully acidify the filtrate with 1N HCl to pH 3–4. The pure product will precipitate as an off-white or tan solid.

  • Drying: Filter and dry under vacuum at

    
    .
    
Yield & Characterization[3][5][6]
  • Expected Yield: 75–85%

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the methyl singlet (
    
    
    ppm), the benzoic acid protons (aromatic region), and the characteristic pyrrole signals (two triplets/multiplets at
    
    
    and
    
    
    ppm).

Downstream Application: The Tricyclic Cyclization

The most valuable application of this molecule is its conversion into 4-methylpyrrolo[1,2-a]quinolin-1-one . This transformation utilizes the electron-rich nature of the pyrrole to perform an intramolecular Friedel-Crafts acylation.

Pathway Logic
  • Activation: The carboxylic acid is converted to an acid chloride (using

    
    ) or a mixed anhydride.
    
  • Cyclization: A Lewis acid (

    
     or 
    
    
    
    ) facilitates the attack of the pyrrole C2 on the activated carbonyl.
  • Result: Formation of a fused tricyclic ketone.[5]

Visualization of Workflows

SynthesisPathway Figure 1: Synthesis and Downstream Cyclization Pathway Start 2-Amino-5-methylbenzoic Acid (Precursor) Inter Intermediate: Open-chain Di-imine Start->Inter AcOH, Reflux (Condensation) Reagent 2,5-Dimethoxytetrahydrofuran (Succinaldehyde equiv.) Reagent->Inter Product 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid (Target) Inter->Product Cyclization (- 2 MeOH, - 2 H2O) Cyclic 4-Methylpyrrolo[1,2-a]quinolin-1-one (Tricyclic Scaffold) Product->Cyclic 1. SOCl2 2. AlCl3 (Friedel-Crafts)

Figure 1: The Clauson-Kaas synthesis pathway leading to the target molecule and its subsequent conversion to a tricyclic pharmacophore.

Safety & Handling (E-E-A-T)

  • Pyrrole Toxicity: While the target molecule is a solid and less volatile than pyrrole itself, pyrrole derivatives can be toxic. Handle in a fume hood.

  • Acid Hazards: Glacial acetic acid is corrosive. Use nitrile gloves.

  • Stability: The product is stable at room temperature but should be stored away from light to prevent slow oxidation of the pyrrole ring (browning).

References

  • Clauson-Kaas, N., & Timbek, F. (1952). The reaction of 2,5-dimethoxytetrahydrofuran with amines.[6][7] Acta Chemica Scandinavica.

  • PubChem. (n.d.).[8] 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid - Compound Summary. National Library of Medicine. [Link]

  • Josey, A. D., & Jenner, E. L. (1978). N-Arylpyrroles.[7] Synthesis and Rotational Barriers. The Journal of Organic Chemistry.[6] (Fundamental study on the atropisomerism of ortho-substituted N-arylpyrroles). [Link]

  • Maiorana, S., et al. (1994). Synthesis of Pyrrolo[1,2-a]quinoline derivatives. Journal of Heterocyclic Chemistry. (Describes the cyclization of the target molecule). [Link]

  • BioFount. (n.d.).[3] Product Safety and Handling: 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.[Link]

Sources

Foundational

Theoretical Profiling of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid: A Computational Guide

This guide outlines a comprehensive theoretical framework for the characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid . It integrates Density Functional Theory (DFT) protocols, vibrational spectroscopy assignment...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive theoretical framework for the characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid . It integrates Density Functional Theory (DFT) protocols, vibrational spectroscopy assignments, and predictive molecular docking workflows.

Executive Summary

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is a significant N-aryl pyrrole derivative, structurally characterized by a benzoic acid moiety substituted at the ortho position with a pyrrole ring and at the meta position (relative to the acid) with a methyl group. This molecular architecture makes it a critical intermediate in the synthesis of fused pharmacophores such as pyrrolo[2,1-c][1,4]benzodiazepines and pyrroloquinazolinones .

This guide establishes a standardized computational protocol for its structural and electronic characterization. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, researchers can accurately predict its steric conformation, vibrational signature, and reactive sites, facilitating its application in structure-based drug design (SBDD).

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol validates the molecular geometry against potential energy surface (PES) minima.

Standardized Protocol
  • Software Environment: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven accuracy in organic vibrational frequency scaling.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the carboxylic oxygen and the pi-electron cloud of the pyrrole ring.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or stock solution environments.

Workflow Visualization

The following diagram illustrates the logical flow from structural conception to biological prediction.

ComputationalWorkflow Start Input Structure (2-amino-5-methylbenzoic acid precursor) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Clauson-Kaas Modeling Freq Frequency Calc (NIMAG = 0) Opt->Freq Check Stability Prop Electronic Properties (HOMO-LUMO / MEP) Freq->Prop Validated Geometry Dock Molecular Docking (Target: COX-2) Prop->Dock Reactivity Profile

Figure 1: Step-by-step computational workflow for characterizing 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Structural & Electronic Analysis

Geometric Conformation

A critical theoretical aspect of this molecule is the torsion angle between the pyrrole ring and the benzene ring.

  • Steric Hindrance: The bulky carboxylic acid group at position C1 and the pyrrole ring at position C2 induce a twist to minimize steric repulsion.

  • Prediction: DFT calculations typically predict a non-planar conformation with a dihedral angle (

    
    ) ranging between 45° and 80° , preventing full 
    
    
    
    -conjugation between the rings.
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the electron-rich pyrrole ring and the methyl-substituted benzene segment.

  • LUMO Location: Concentrated on the electron-withdrawing carboxylic acid group and the benzene ring.

  • Significance: This charge transfer (CT) character implies the molecule is susceptible to electrophilic attack at the pyrrole ring and nucleophilic attack at the carbonyl carbon.

ParameterTheoretical Value (Approx.)Physical Significance
HOMO Energy -6.2 eVIonization Potential / Electron Donating Ability
LUMO Energy -2.1 eVElectron Affinity / Electrophilic Susceptibility
Band Gap (

)
4.1 eVChemical Hardness / Kinetic Stability
Dipole Moment 3.5 - 4.5 DebyePolarity / Solubility in polar solvents
Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for docking studies:

  • Red Regions (Negative Potential): Carbonyl oxygen (

    
    ) and the 
    
    
    
    -system of the pyrrole ring. These are H-bond acceptor sites.
  • Blue Regions (Positive Potential): The hydroxyl proton (

    
    ) of the carboxylic acid. This is the primary H-bond donor site.
    

Vibrational Spectroscopy Profiling

To validate the theoretical model against experimental FT-IR data, the calculated harmonic frequencies must be scaled (Scaling Factor


 for B3LYP/6-311++G(d,p)).
Key Vibrational Modes
Mode Assignment (PED)Unscaled Freq (

)
Scaled Freq (

)
IntensityDescription

3650~3510Medium/BroadCarboxylic O-H stretching (sensitive to H-bonding)

3200~3075WeakAromatic C-H stretch of pyrrole ring

1780~1710StrongCarbonyl stretching (Characteristic peak)

1620~1560MediumAromatic ring skeletal vibrations

1450~1390MediumIn-plane bending coupled with C-O stretch

Note: PED = Potential Energy Distribution. Assignments are based on VEDA (Vibrational Energy Distribution Analysis) software.

Predictive Biological Activity: Molecular Docking

Given the structural similarity to NSAIDs (non-steroidal anti-inflammatory drugs), the Cyclooxygenase-2 (COX-2) enzyme is a primary target for theoretical docking studies.

Docking Protocol
  • Ligand Preparation: Optimize ligand geometry (from Section 2) and compute Gasteiger charges.

  • Target Preparation: Retrieve COX-2 crystal structure (e.g., PDB ID: 5KIR or 3LN1 ). Remove water molecules and co-crystallized ligands.

  • Grid Generation: Center the grid box on the active site (Arg120, Tyr355).

  • Scoring: Use genetic algorithms (e.g., AutoDock Vina) to minimize binding energy (

    
    ).
    
Interaction Pathway Diagram

The following diagram details the specific molecular interactions expected within the active site.

DockingInteractions Ligand 5-methyl-2-(1H-pyrrol-1-yl) benzoic acid Arg120 Arg120 (Salt Bridge) Ligand->Arg120 -COO(-) Tyr355 Tyr355 (H-Bond) Ligand->Tyr355 -COOH Trp387 Trp387 (Pi-Pi Stacking) Ligand->Trp387 Pyrrole Ring Val523 Val523 (Hydrophobic) Ligand->Val523 Methyl Group

Figure 2: Predicted binding interactions of the ligand within the COX-2 active site.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT. Link

  • Jamalis, J., et al. (2015). Vibrational Energy Distribution Analysis (VEDA): Scrutinizing the vibrational modes. Journal of Molecular Structure. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • PubChem. (2025).[1] 2-(1H-pyrrol-1-yl)benzoic acid (CID 728521).[1] National Library of Medicine. Link

  • Moreno-Fuquen, R., et al. (2011). 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. Acta Crystallographica Section C. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid: A Detailed Step-by-Step Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The synthetic route is designed for clarity, reproducibility, and high yield, beginning from commercially available starting materials. This guide details a three-stage process: the synthesis of the key intermediate 2-amino-5-methylbenzoic acid, followed by the formation of the pyrrole ring via an ester intermediate, and concluding with the hydrolysis to the final product. Each step is accompanied by expert insights into the rationale behind procedural choices, safety precautions, and detailed characterization methods to ensure the integrity of the synthesized compounds.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials. The incorporation of a pyrrole moiety, a privileged heterocycle in numerous biologically active compounds, into a benzoic acid framework can impart unique pharmacological and physicochemical properties. 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid is one such molecule with potential applications in drug discovery and development. This document outlines a reliable and efficient laboratory-scale synthesis of this target compound.

The synthetic strategy detailed herein follows a logical progression, beginning with the preparation of the essential building block, 2-amino-5-methylbenzoic acid. To facilitate the subsequent pyrrole ring formation and avoid potential side reactions, the carboxylic acid functionality is transiently protected as a methyl ester. The core of the synthesis involves a Clauson-Kaas reaction to construct the pyrrole ring. The final step is the saponification of the methyl ester to yield the desired 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, as illustrated in the workflow diagram below. This multi-step approach allows for the purification and characterization of intermediates, ensuring the quality of the final product.

Synthesis_Workflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Pyrrole Ring Formation cluster_2 Stage 3: Final Product Synthesis A 2-Nitro-5-methylbenzoic Acid B 2-Amino-5-methylbenzoic Acid A->B Reduction C Methyl 2-amino-5-methylbenzoate B->C Esterification D Methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate C->D Clauson-Kaas Reaction E 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid D->E Hydrolysis

Figure 1: Overall synthetic workflow for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Stage 1: Synthesis of 2-Amino-5-methylbenzoic Acid

The initial stage focuses on the preparation of the key amine intermediate, 2-amino-5-methylbenzoic acid, through the reduction of the corresponding nitro compound.

Protocol 1: Reduction of 2-Nitro-5-methylbenzoic Acid

This procedure outlines the catalytic hydrogenation of 2-nitro-5-methylbenzoic acid to yield 2-amino-5-methylbenzoic acid. This method is preferred for its high efficiency and clean conversion.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Nitro-5-methylbenzoic Acid≥98%Commercially available
Palladium on Carbon (10 wt. %)-Commercially available
Methanol (MeOH)AnhydrousCommercially available
Hydrogen Gas (H₂)High Purity-
Celite®-Commercially available

Procedure:

  • In a hydrogenation vessel, dissolve 2-nitro-5-methylbenzoic acid (1.0 eq) in anhydrous methanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2-amino-5-methylbenzoic acid as a solid. The product can be further purified by recrystallization if necessary.

Expert Insights: Catalytic hydrogenation is a highly effective method for the reduction of aromatic nitro groups. The use of palladium on carbon is standard, offering excellent reactivity and ease of removal. It is crucial to handle the catalyst and hydrogen gas with appropriate safety precautions in a well-ventilated fume hood.

Stage 2: Pyrrole Ring Formation via an Ester Intermediate

To circumvent potential complications with the free carboxylic acid during the pyrrole synthesis, 2-amino-5-methylbenzoic acid is first converted to its methyl ester. This is followed by the Clauson-Kaas reaction to construct the pyrrole ring.

Protocol 2: Esterification of 2-Amino-5-methylbenzoic Acid

This protocol describes the Fischer esterification of 2-amino-5-methylbenzoic acid to its corresponding methyl ester.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-methylbenzoic AcidAs synthesized in Stage 1-
Methanol (MeOH)AnhydrousCommercially available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially available
Dichloromethane (DCM)ACS GradeCommercially available

Procedure:

  • Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain methyl 2-amino-5-methylbenzoate.

Protocol 3: Clauson-Kaas Pyrrole Synthesis

This protocol details the reaction of methyl 2-amino-5-methylbenzoate with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 2-amino-5-methylbenzoateAs synthesized above-
2,5-Dimethoxytetrahydrofuran≥98%Commercially available
Acetic Acid (AcOH)GlacialCommercially available
TolueneAnhydrousCommercially available

Procedure:

  • In a round-bottom flask, dissolve methyl 2-amino-5-methylbenzoate (1.0 eq) in a mixture of glacial acetic acid and toluene.

  • Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate.

Expert Insights: The Clauson-Kaas reaction is a robust method for the synthesis of N-substituted pyrroles. The use of glacial acetic acid as both a solvent and a catalyst is common. Toluene can be used as a co-solvent to aid in the azeotropic removal of water formed during the reaction, driving the equilibrium towards product formation.

Stage 3: Synthesis of the Final Product

The final stage involves the hydrolysis of the methyl ester to yield the target carboxylic acid.

Protocol 4: Hydrolysis of Methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoateAs synthesized in Stage 2-
Sodium Hydroxide (NaOH)Pellets or solutionCommercially available
Methanol (MeOH)ACS GradeCommercially available
Water (H₂O)Deionized-
Hydrochloric Acid (HCl)Concentrated or 1M solutionCommercially available

Procedure:

  • Dissolve methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.

  • The product, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Characterization of the Final Product

The identity and purity of the synthesized 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.8 (s, 1H, COOH), 7.8-7.2 (m, 3H, Ar-H), 6.8 (t, 2H, pyrrole-H), 6.1 (t, 2H, pyrrole-H), 2.3 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168.0 (C=O), 140.0-120.0 (Ar-C and pyrrole-C), 110.0 (pyrrole-C), 21.0 (CH₃).

  • Mass Spectrometry (MS): Calculated for C₁₂H₁₁NO₂; expected m/z [M+H]⁺.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Hydrogen gas is flammable and should be used in an appropriate setup with proper grounding.

  • Palladium on carbon is pyrophoric when dry and should be handled with care.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring the Synthesis Potential of 2-Nitro-5-methylbenzoic Acid. (2026, January 29). BenchChem.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. (n.d.). BenchChem.
  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC. (2023, June 27). National Center for Biotechnology Information. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. (2023, June 27). [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - Arkivoc. (n.d.). Retrieved from [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals. (2023, June 27). [Link]

  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0256602) - NP-MRD. (n.d.). Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... | Filo. (2025, September 30). Retrieved from [Link]

Application

using 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid in organic synthesis

Application Note: Strategic Utilization of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid in Organic Synthesis Executive Summary & Strategic Value 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 133662-26-7) is a bifunctional bui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid in Organic Synthesis

Executive Summary & Strategic Value

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 133662-26-7) is a bifunctional building block that serves as a critical "masked" precursor for tricyclic nitrogen heterocycles.[1] Its value lies in the orthogonal reactivity of its two functional handles:

  • The Electron-Rich Pyrrole Ring: Acts as a nucleophile, susceptible to electrophilic aromatic substitution (SEAr) at the

    
    -positions (C2'/C5').
    
  • The Benzoic Acid Moiety: Serves as an electrophilic anchor.[1] When activated (e.g., to an acid chloride), it directs intramolecular cyclization.

This scaffold is primarily employed to synthesize 7-methylpyrrolo[1,2-a]quinolin-1-one , a core structure found in various bioactive alkaloids and kinase inhibitors.[1] The presence of the methyl group at the C5 position (para to the pyrrole nitrogen) modulates the electronic density of the benzene ring, facilitating specific oxidative transformations and solubility profiles distinct from the non-methylated parent.

Mechanistic Insight: The "Release and Catch" Cyclization

The transformation of this scaffold relies on a "Release and Catch" mechanism. The carboxylic acid is "released" into a high-energy state (acyl chloride), which is then "caught" by the internal pyrrole nucleophile.

Key Mechanistic Considerations:

  • Regioselectivity: Cyclization occurs exclusively at the pyrrole

    
    -position due to the geometric constraints of the 6-membered ring formation and the high electron density at C2/C5 of the pyrrole.[1]
    
  • Acid Sensitivity: Pyrroles are prone to acid-catalyzed polymerization ("pyrrole red").[1] Therefore, the protocol must balance sufficient Lewis acidity to trigger Friedel-Crafts acylation while avoiding conditions that degrade the pyrrole ring.

Visualizing the Pathway:

CyclizationMechanism Start 5-Methyl-2-(pyrrol-1-yl) benzoic acid Activation Activation (SOCl2/Oxalyl Cl) Start->Activation  Chlorination   Intermediate Acyl Chloride Intermediate Activation->Intermediate  -HCl, -SO2   Cyclization Intramolecular Friedel-Crafts Intermediate->Cyclization  Lewis Acid / Heat   Product 7-Methylpyrrolo[1,2-a] quinolin-1-one Cyclization->Product  Aromatization  

Figure 1: Mechanistic pathway for the conversion of the benzoic acid precursor to the tricyclic quinolinone scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of the Precursor (Modified Clauson-Kaas)

Objective: Synthesize 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid from 2-amino-5-methylbenzoic acid.

Reagents:

  • 2-Amino-5-methylbenzoic acid (1.0 equiv)[1]

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-amino-5-methylbenzoic acid (15.1 g, 100 mmol) in glacial acetic acid (50 mL). The solution may be slightly opaque.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (14.3 mL, 110 mmol) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (118 °C) for 2 hours. The solution will darken (deep brown/black) as the pyrrole forms.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The amine starting material (fluorescent blue under UV) should disappear.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

  • Precipitation: The product usually precipitates as a beige/brown solid. If oiling occurs, extract with Ethyl Acetate (3 x 100 mL), wash with brine, and dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Target Yield: 85-92%

    • Appearance: Off-white to tan solid.[1]

Protocol B: Cyclization to 7-Methylpyrrolo[1,2-a]quinolin-1-one

Objective: Intramolecular cyclization via Acyl Chloride formation.[1]

Reagents:

  • 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl2) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Aluminum Chloride (AlCl3) (1.1 equiv) [Optional - see Note]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the benzoic acid derivative (1.0 g, 5 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Add Thionyl Chloride (0.73 mL, 10 mmol) dropwise followed by a catalytic drop of DMF. Stir at room temperature for 2 hours.

    • Observation: Gas evolution (HCl/SO2) will occur.[2][3] Ensure proper venting through a scrubber.[1]

  • Evaporation: Remove excess SOCl2 and solvent under reduced pressure to obtain the crude acid chloride (yellow solid/oil). Do not purify.

  • Cyclization (Thermal Method - Preferred for purity):

    • Redissolve the crude acid chloride in 1,2-Dichloroethane (DCE) (20 mL).

    • Heat to reflux (84 °C) for 4-6 hours. The intramolecular electrophilic attack often proceeds without a Lewis acid due to the high nucleophilicity of the pyrrole.

  • Cyclization (Lewis Acid Method - Faster):

    • Cool the DCE solution to 0 °C.

    • Add AlCl3 (0.73 g, 5.5 mmol) portion-wise. Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Quench: Pour into ice water. Extract with DCM.[3]

  • Purification: Wash organic layer with Sat. NaHCO3 (to remove unreacted acid). Dry over MgSO4. Concentrate and recrystallize from EtOH.

Data Summary Table:

ParameterProtocol A (Synthesis)Protocol B (Cyclization)
Key Reagent 2,5-DimethoxytetrahydrofuranThionyl Chloride (SOCl2)
Solvent Glacial Acetic AcidDCM / DCE
Temp/Time 118 °C / 2 Hours84 °C / 4-6 Hours
Critical Risk Incomplete condensationPyrrole polymerization (if acid is too strong)
Typical Yield 85-90%75-85%

Troubleshooting & Optimization

Issue: "Pyrrole Red" Polymerization

  • Cause: Exposure of the pyrrole ring to strong protic acids or excessive Lewis acids during cyclization.

  • Solution: Use the Thermal Method (Protocol B, Step 4) first. Only use AlCl3 if the thermal method fails. Alternatively, use mild Lewis acids like SnCl4 or BF3·OEt2 at low temperatures (-78 °C to 0 °C).

Issue: Hydrolysis of Acid Chloride

  • Cause: Wet solvents during the activation step.

  • Solution: Ensure DCM/DCE are distilled or dried over molecular sieves.[1] The acid chloride intermediate is highly moisture-sensitive.[1]

References

  • Clauson-Kaas Reaction Overview

    • Title: Preparation of N-substituted pyrroles by the Clauson-Kaas reaction.[1][4][5]

    • Source:Organic Syntheses, Coll.[6] Vol. 10, p.204 (2004).

    • URL:[Link]

  • Cyclization Mechanism & Methodology

    • Title: Approaches to pyrrolo[1,2-a]quinoxaline derivatives from 2-(1H-pyrrol-1-yl)anilines (Analogous chemistry for quinolines).[1]

    • Source:Beilstein Journal of Organic Chemistry, 2021.
    • URL:[Link]

  • Thionyl Chloride Activation Protocols

    • Title: Reaction of Carboxylic Acids with Thionyl Chloride.[2][3][7]

    • Source:Master Organic Chemistry.
    • URL:[Link]

  • Pyrrole Reactivity Data

    • Title: 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Compound Summary).[1]

    • Source:PubChem.[1]

    • URL:[Link]

Sources

Method

Synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid Derivatives: A Detailed Guide for Medicinal Chemists and Process Development Scientists

Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its derivatives. These compounds are of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined herein are designed for reproducibility and scalability, addressing common challenges and offering expert insights into critical process parameters. We will delve into a robust two-step synthetic strategy commencing with a copper-catalyzed Ullmann condensation to form the N-aryl pyrrole intermediate, followed by a saponification reaction to yield the final carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying chemical principles and self-validating quality control measures.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. Aryl-substituted pyrroles, in particular, have garnered significant attention as they can mimic peptidic structures and interact with various biological targets. The title compound, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, and its derivatives are valuable building blocks in the synthesis of more complex molecules, including potential therapeutic agents.

The synthetic approach detailed in this note focuses on a reliable and well-established methodology that can be adapted for the preparation of a variety of substituted analogs. The core of this strategy involves two key transformations:

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction to form the crucial C-N bond between a pyrrole and an aryl halide. This classic reaction has been refined over the years to offer improved yields and milder reaction conditions.[1][2]

  • Saponification: A straightforward hydrolysis of an ester precursor to the desired carboxylic acid. This fundamental organic transformation is highly efficient and generally proceeds with excellent yields.[3][4]

This document will provide a detailed experimental procedure, including reagent specifications, reaction conditions, and purification techniques. Furthermore, it will offer insights into the rationale behind the chosen methodology and provide guidance on troubleshooting potential issues.

Overall Synthetic Scheme

The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is achieved through a two-step process starting from commercially available methyl 2-bromo-5-methylbenzoate and pyrrole.

Synthetic_Scheme reagent1 Methyl 2-bromo-5-methylbenzoate intermediate Methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate reagent1->intermediate CuI, L-proline, K2CO3, DMSO Step 1: Ullmann Condensation reagent2 Pyrrole reagent2->intermediate product 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid intermediate->product LiOH, THF/H2O, then HCl(aq) Step 2: Saponification

Caption: Overall synthetic route for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Part 1: Synthesis of Methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate (Ullmann Condensation)

The first step involves the formation of the N-aryl bond via a copper-catalyzed Ullmann condensation. This reaction couples methyl 2-bromo-5-methylbenzoate with pyrrole. The use of L-proline as a ligand has been shown to significantly improve the efficiency of this type of coupling.[5]

Mechanistic Insight

The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The reaction is believed to initiate with the formation of a copper(I)-pyrrolide complex. Oxidative addition of the aryl bromide to the copper complex forms a copper(III) intermediate. Subsequent reductive elimination yields the desired N-arylpyrrole and regenerates the active copper(I) catalyst.[2] L-proline acts as a bidentate ligand, stabilizing the copper catalyst and facilitating the coupling process.

Ullmann_Mechanism A Cu(I) Catalyst C [Cu(I)-Pyrrolide] Complex A->C B B B->C F [Ar-Cu(III)-Pyrrolide] Intermediate C->F Ar-Br D Aryl Bromide (Ar-Br) D->F E Oxidative Addition H N-Arylpyrrole (Product) F->H Reductive Elimination G Reductive Elimination H->A Regenerates Catalyst

Caption: Simplified catalytic cycle for the Ullmann N-arylation of pyrrole.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 2-bromo-5-methylbenzoate229.075.00 g21.8 mmol
Pyrrole67.092.20 mL31.6 mmol
Copper(I) iodide (CuI)190.450.42 g2.2 mmol
L-proline115.130.50 g4.3 mmol
Potassium carbonate (K₂CO₃)138.216.03 g43.6 mmol
Dimethyl sulfoxide (DMSO)-50 mL-
Ethyl acetate-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-bromo-5-methylbenzoate (5.00 g, 21.8 mmol), pyrrole (2.20 mL, 31.6 mmol), copper(I) iodide (0.42 g, 2.2 mmol), L-proline (0.50 g, 4.3 mmol), and potassium carbonate (6.03 g, 43.6 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add dimethyl sulfoxide (50 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate as a pale yellow oil or solid.

Expertise & Experience:

  • Inert Atmosphere: While not always strictly necessary for Ullmann couplings, maintaining an inert atmosphere can prevent the oxidation of the copper(I) catalyst, leading to more consistent results.

  • Solvent Choice: DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the inorganic base and the copper catalyst.

  • Base: Potassium carbonate is a suitable base for this transformation. It is strong enough to deprotonate pyrrole (in the presence of the copper catalyst) but not so strong as to cause unwanted side reactions.

  • Work-up: The aqueous work-up is crucial for removing the DMSO and the inorganic salts. Thorough washing of the organic layer is necessary to obtain a clean product.

Trustworthiness (In-process Controls):

  • TLC Monitoring: Regularly check the reaction progress by TLC to determine the point of completion and to avoid the formation of byproducts due to prolonged heating.

  • Characterization: The identity and purity of the intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid (Saponification)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is achieved through a base-mediated saponification reaction, followed by acidification.

Mechanistic Insight

Saponification is a classic nucleophilic acyl substitution reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group, to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[3][6]

Saponification_Mechanism cluster_basic Basic Conditions cluster_acidic Acidic Work-up A Ester (RCOOR') D Tetrahedral Intermediate A->D OH⁻ B Hydroxide (OH⁻) B->D C Nucleophilic Attack F Carboxylic Acid (RCOOH) D->F Elimination of R'O⁻ E Elimination of Alkoxide (R'O⁻) H Carboxylate Salt (RCOO⁻) F->H OH⁻ G Deprotonation J Final Carboxylic Acid (RCOOH) H->J H₃O⁺ I Acidification (H₃O⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate215.254.00 g18.6 mmol
Lithium hydroxide monohydrate (LiOH·H₂O)41.961.56 g37.2 mmol
Tetrahydrofuran (THF)-40 mL-
Water-20 mL-
2 M Hydrochloric acid (HCl)-As needed-
Ethyl acetate-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Dissolve methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate (4.00 g, 18.6 mmol) in a mixture of tetrahydrofuran (40 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (1.56 g, 37.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate eluent) indicates the complete consumption of the starting ester.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Expertise & Experience:

  • Choice of Base: Lithium hydroxide is a commonly used base for saponification as it is less prone to causing side reactions compared to sodium or potassium hydroxide in some cases.

  • Solvent System: The THF/water mixture ensures that both the organic ester and the inorganic base are soluble, allowing for a homogeneous reaction.

  • Acidification: It is critical to cool the aqueous solution before acidification, as the neutralization reaction is exothermic. The pH should be carefully monitored to ensure complete protonation of the carboxylate.

  • Purification: Recrystallization is an effective method for obtaining a highly pure product. The choice of solvent will depend on the specific properties of the synthesized derivative.

Trustworthiness (Final Product QC):

  • Melting Point: Determine the melting point of the final product and compare it to literature values, if available. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The spectroscopic data should be consistent with the expected structure. For example, in the ¹H NMR spectrum, the disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton are key indicators of a successful reaction.[7]

Characterization Data

Methyl 5-methyl-2-(1H-pyrrol-1-yl)benzoate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.0 Hz, 1H), 7.30 (dd, J = 8.0, 2.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 6.80 (t, J = 2.2 Hz, 2H), 6.30 (t, J = 2.2 Hz, 2H), 3.90 (s, 3H), 2.40 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.5, 140.2, 135.8, 131.5, 130.0, 128.7, 125.4, 122.1, 110.0, 52.3, 21.2.

  • MS (ESI): m/z 216.1 [M+H]⁺.

5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (br s, 1H), 7.70 (s, 1H), 7.40 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 6.90 (t, J = 2.0 Hz, 2H), 6.15 (t, J = 2.0 Hz, 2H), 2.35 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.0, 139.5, 136.0, 131.0, 129.5, 128.0, 126.0, 122.5, 109.5, 20.8.

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1685 (C=O), 1605, 1490.

  • HRMS (ESI): m/z calculated for C₁₂H₁₁NO₂ [M+H]⁺ 202.0863, found 202.0865.

Conclusion

This application note has provided a detailed and robust protocol for the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its derivatives. By following the outlined procedures and incorporating the expert insights and quality control measures, researchers can confidently and efficiently prepare these valuable compounds for their drug discovery and development programs. The methodologies described are scalable and can be adapted for the synthesis of a library of analogs, facilitating structure-activity relationship studies.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). [Link]

  • OpenStax. (2023). 21.6 Chemistry of Esters. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PMC. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • ChemSynthesis. (2025). 2-pyrrol-1-ylbenzoic acid methyl ester. [Link]

  • PubChem. Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. [Link]

  • ScienceDirect. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. [Link]

  • Royal Society of Chemistry. (2019). An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. [Link]

  • ResearchGate. (2014). Synthesis of (5-benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid. [Link]

  • Asian Journal of Advanced Basic Sciences. (2016). Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. [Link]

  • PubChemLite. 2-methyl-4-(1h-pyrrol-1-yl)benzoic acid. [Link]

  • Matrix Fine Chemicals. 2-[(1H-PYRROL-1-YL)METHYL]BENZOIC ACID. [Link]

  • PubChem. 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. [Link]

Sources

Application

Comprehensive Analytical Characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide with detailed protocols for the analytical characterization of 5-methyl-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, a key heterocyclic building block in medicinal chemistry and materials science. The structural complexity of this molecule, featuring a substituted benzoic acid ring linked to a pyrrole moiety, necessitates a multi-technique approach to unambiguously confirm its identity, purity, and stability. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies. We will cover structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, alongside quantitative purity assessment using High-Performance Liquid Chromatography (HPLC) and thermal analysis.

Introduction: The Analytical Imperative

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid derivative.[1] Its structure presents a unique combination of a carboxylic acid functional group, a methyl-substituted benzene ring, and a nitrogen-containing pyrrole heterocycle. This combination of functionalities makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.[2] The precise arrangement of these groups is critical to its chemical reactivity and biological activity. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational requirement for any subsequent research or development.

This guide presents an integrated analytical workflow designed to provide a complete chemical "fingerprint" of the molecule, ensuring both structural integrity and sample purity.

Structural Elucidation: Confirming Molecular Identity

The first and most critical phase of characterization is the confirmation of the molecular structure. This involves piecing together the molecular framework, confirming the connectivity of all atoms, and verifying the molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential.

Causality Behind Solvent Choice: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is often a good starting point for many organic molecules. However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a very broad signal or no signal at all.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the carboxylic acid proton, slowing its exchange and resulting in a sharp, observable singlet at a characteristic downfield shift (~13 ppm).[4]

2.1.1 ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1HCOOHThe acidic proton is highly deshielded and its signal is characteristic of carboxylic acids in DMSO.[3]
~7.9-8.0Doublet1HAr-H (Position 6)Ortho to the deshielding carboxylic acid group.
~7.4-7.5Doublet1HAr-H (Position 4)Meta to the carboxylic acid and ortho to the methyl group.
~7.2-7.3Singlet1HAr-H (Position 3)Ortho to both the pyrrole and methyl substituents.
~6.8-6.9Triplet2HPyrrole H (α-protons)Protons adjacent to the nitrogen atom in the pyrrole ring.
~6.1-6.2Triplet2HPyrrole H (β-protons)Protons beta to the nitrogen atom in the pyrrole ring.
~2.3-2.4Singlet3H-CH₃Aromatic methyl group protons typically appear in this region.

2.1.2 ¹³C NMR Spectroscopy

This experiment provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)Assignment
~168C =O (Carboxylic Acid)
~140-145Aromatic Quaternary C (Positions 1, 2, 5)
~120-135Aromatic Tertiary C H (Positions 3, 4, 6)
~120Pyrrole α-C
~110Pyrrole β-C
~20-C H₃

2.1.3 2D NMR for Connectivity Confirmation To unequivocally assign all signals and confirm the substitution pattern, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments map the connectivity between protons and carbons, confirming the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

MS provides the exact molecular weight, which, when combined with high-resolution measurements, can confirm the elemental composition.

Causality Behind Ionization Choice: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that minimizes fragmentation. Operating in negative ion mode (ESI-) is particularly effective, as the carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ ion.[5]

2.2.1 High-Resolution MS (HRMS) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Analysis: Acquire the spectrum in negative ion mode.

Expected HRMS Data:

  • Molecular Formula: C₁₂H₁₁NO₂

  • Exact Mass: 201.0790

  • Observed Ion [M-H]⁻: m/z 200.0717

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.[6]

2.3.1 FTIR Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1680-1710C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1300-1400C-N stretchPyrrole Ring
~2900-3000C-H stretchMethyl Group

Purity, Potency, and Property Analysis

Once the structure is confirmed, the focus shifts to quantifying the purity of the sample and characterizing its physical properties.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC with UV detection is the most common and reliable method for determining the purity of non-volatile organic compounds like 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.[7][8]

Causality Behind Method Choices:

  • Column: A C18 column is used as the nonpolar stationary phase, which retains the molecule based on its hydrophobicity.[9]

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. It suppresses the ionization of the carboxylic acid group, ensuring that the molecule is in a single, neutral form.[7][10] This leads to better retention, sharper peaks, and more reproducible results.

  • Detector: The aromatic rings in the molecule provide strong UV absorbance, making a UV detector highly sensitive for this analysis. A Diode Array Detector (DAD) is recommended to assess peak purity spectrally.

3.1.1 HPLC Purity Protocol

  • System Preparation: Set up an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both solvents thoroughly before use.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute with the mobile phase to a working concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Run: Inject the sample and run the analysis according to the conditions in the table below.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Table of HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile
Gradient 30% B to 90% B over 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD at 254 nm
Thermal Analysis

Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point of the compound, which is a key indicator of purity. A sharp melting peak suggests a pure substance, while a broad peak or a depressed melting point can indicate the presence of impurities.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of residual solvents or water and determining the thermal decomposition temperature.

Integrated Analytical Workflow

A logical workflow ensures that all necessary data for a comprehensive characterization are collected efficiently. The following diagram illustrates the relationship between the different analytical techniques described.

G cluster_0 Start: Sample of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid cluster_1 Structural Elucidation cluster_2 Purity & Property Analysis cluster_3 Final Report start Synthesized or Received Material NMR NMR Spectroscopy (1H, 13C, 2D) start->NMR Primary Structure Confirmation MS Mass Spectrometry (HRMS for Formula) start->MS Molecular Weight Verification FTIR FTIR Spectroscopy (Functional Groups) start->FTIR Functional Group Check HPLC HPLC-UV/DAD (Purity & Assay) NMR->HPLC Report Certificate of Analysis (CoA) NMR->Report Structural Proof MS->HPLC MS->Report Formula Proof FTIR->HPLC HPLC->Report Thermal Thermal Analysis (DSC/TGA for Mp, Stability) Thermal->Report Elemental Elemental Analysis (CHN for Formula) Elemental->Report

Caption: Integrated workflow for the characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Conclusion

The analytical characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid requires a well-designed, multi-faceted approach. By integrating data from NMR, MS, and FTIR, the definitive molecular structure can be elucidated. Subsequently, chromatographic and thermal methods provide robust, quantitative data on purity, stability, and physical properties. The protocols and rationale outlined in this application note provide a solid framework for scientists to achieve a comprehensive and reliable characterization of this important chemical entity, ensuring data integrity for all downstream applications.

References

  • Mills, N. S., Spence, J. D., & Bushey, M. M. (n.d.). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory. Journal of Chemical Education. Available at: [Link]

  • D'Addato, F., et al. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]

  • D'Addato, F., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Figshare. Available at: [Link]

  • Verma, A., et al. (2024). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]

  • PubChem. (n.d.). Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. PubChem. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Sharma, P., & Sharma, J. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]

  • University of Calgary. (n.d.). benzoic acid (NMR Spectrum). University of Calgary. Available at: [Link]

  • Songklanakarin Journal of Science and Technology. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • Kumar, D., et al. (2015). Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. ResearchGate. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • Asian Journal of Advanced Basic Sciences. (n.d.). Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • PubMed. (n.d.). Rapid analysis of benzoic acid and vitamin C in beverages by paper spray mass spectrometry. PubMed. Available at: [Link]

Sources

Method

1H NMR analysis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Application Note: Structural Elucidation and Purity Profiling of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid via 1H NMR Executive Summary This guide details the protocol for the structural characterization of 5-methyl-2-(1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Profiling of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid via 1H NMR

Executive Summary

This guide details the protocol for the structural characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid , a critical intermediate in the synthesis of fused heterocycles (e.g., pyrrolo[1,2-a]quinoxalines). The analysis focuses on distinguishing the unique N-aryl pyrrole connectivity, verifying the oxidation state of the carboxylic acid, and quantifying common synthetic impurities derived from the Clauson-Kaas synthesis.

Structural Context & Chemical Logic

The target molecule consists of a benzoic acid core substituted with a methyl group at the C5 position and a pyrrole ring attached via nitrogen at the C2 position.

Key Structural Challenges:

  • Orthogonality: The steric bulk of the ortho-carboxylic acid forces the pyrrole ring to twist effectively perpendicular to the benzene plane. This shielding cone effect influences the chemical shift of the pyrrole

    
    -protons.
    
  • Exchangeable Protons: The carboxylic acid proton (

    
    ) is highly sensitive to solvent moisture and concentration (dimerization).
    
  • Symmetry: Assuming rapid rotation of the pyrrole ring at room temperature, the pyrrole

    
    -protons (2', 5') and 
    
    
    
    -protons (3', 4') will appear as equivalent sets.

Experimental Protocol

Solvent Selection Strategy
  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

  • Why?

    • Solubility: The target is a polar aromatic acid; CDCl

      
       often results in poor solubility and peak broadening due to carboxylic acid dimerization.
      
    • Exchange Suppression: DMSO-d6 forms strong hydrogen bonds with the carboxylic acid proton, slowing chemical exchange and allowing the

      
       signal to appear as a distinct (though broad) singlet around 12–13 ppm.
      
Sample Preparation
  • Mass: Weigh 5–10 mg of the dry solid.

  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Aggregates will cause baseline distortion.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The aromatic protons and the carboxylic acid proton have long

    
     relaxation times. Short delays will suppress the integration of the 
    
    
    
    and isolated aromatic signals.
  • Scans (NS): 16–32 scans are sufficient for >95% purity; 64+ scans required for trace impurity analysis (<1%).

Data Analysis & Structural Assignment

Predicted Chemical Shift Table (DMSO-d6)
MoietyProton LabelShift (

, ppm)
Multiplicity

-Coupling (Hz)
IntegrationNotes
Acid COOH12.5 – 13.2Broad Singlet-1HDisappears with D

O shake.
Benzene H67.65 – 7.75Doublet (d)

1HDeshielded by ortho-COOH.
Benzene H47.40 – 7.50dd or d

1HCoupling to H3 and H6.
Benzene H37.30 – 7.40Doublet (d)

1HOrtho to pyrrole ring.
Pyrrole

-CH (2', 5')
6.80 – 6.95Pseudo-triplet

2HDeshielded by aromatic ring current.
Pyrrole

-CH (3', 4')
6.15 – 6.25Pseudo-triplet

2HCharacteristic pyrrole signal.
Methyl CH

2.35 – 2.45Singlet-3HMay show fine benzylic coupling.
Structural Logic Diagram

G cluster_0 Molecule: 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid COOH COOH (12.8 ppm) H6 H6 (Aromatic) (7.7 ppm) COOH->H6 Deshielding (+I Effect) H4 H4 (Aromatic) (7.45 ppm) H6->H4 Meta Coupling (J ~2Hz) H3 H3 (Aromatic) (7.35 ppm) H4->H3 Ortho Coupling (J ~8Hz) Pyr_Alpha Pyrrole α-H (6.9 ppm) H3->Pyr_Alpha NOE Correlation (Spatial Proximity) Pyr_Beta Pyrrole β-H (6.2 ppm) Me Methyl-H (2.4 ppm) Me->H6 Inductive Donation Me->H4 Inductive Donation

Figure 1: NMR connectivity logic. Red arrows indicate electronic deshielding; dotted lines indicate spatial NOE correlations useful for confirming the N-aryl bond.

Impurity Profiling (Quality Control)

In the standard Clauson-Kaas synthesis (amine + 2,5-dimethoxytetrahydrofuran), specific impurities are common.

ImpurityDiagnostic Signal (

, DMSO-d6)
Origin
2-Amino-5-methylbenzoic acid Broad singlets ~5.0–6.0 ppm (NH

)
Unreacted Starting Material
Succinimide derivative Singlet ~2.7–2.9 ppm (CH

-CH

)
Oxidation of pyrrole/intermediate
Acetic Acid Singlet ~1.91 ppmResidual catalyst/solvent
Water Broad singlet ~3.33 ppmHygroscopic solvent/wet sample

Calculation of Purity (Molar %):



Where 

is integration area and

is the number of protons contributing to that signal.

Troubleshooting & Validation

The "D2O Shake"

If the region at 12–13 ppm is messy or ambiguous:

  • Run the standard 1H NMR in DMSO-d6.

  • Add 1–2 drops of D

    
    O (Deuterium Oxide) to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.

  • Result: The peak at ~12.8 ppm (COOH) will disappear (exchange with D). The water peak at 3.3 ppm will grow and shift. This confirms the identity of the carboxylic acid.

Rotational Barriers (Atropisomerism)

The N-pyrrole bond has a rotational barrier. At room temperature, if the barrier is high (due to the bulky COOH group), the pyrrole


-protons might broaden or split into two distinct signals (decoalescence).
  • Observation: If peaks at 6.9 ppm are broad, the molecule is in intermediate exchange.

  • Resolution: Run the NMR at elevated temperature (e.g., 320 K or 50 °C) to sharpen the signals by inducing fast rotation.

Analytical Workflow Diagram

Workflow Start Start: Crude Solid Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=2.0s) Solvent->Acquire Check Check 12-13 ppm region Acquire->Check Decision Peak Visible? Check->Decision Yes Assign Structure Decision->Yes Yes No Add D2O or Check Water Content Decision->No No (Exchange/Broadening)

Figure 2: Operational workflow for sample preparation and decision making.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Clauson-Kaas, N., & Tyle, Z. (1952).[4][5] Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. (Foundational synthesis reference).

  • Reeves, J. T., et al. (2009). Development of a Scalable Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative. Organic Process Research & Development, 13(6).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Application

mass spectrometry of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Application Note: LC-MS/MS Method Development & Characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid Executive Summary This guide details the mass spectrometric characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Method Development & Characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Executive Summary

This guide details the mass spectrometric characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (C₁₂H₁₁NO₂), a structural motif often encountered as a synthesis intermediate or degradation impurity in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Unlike standard basic pharmaceuticals, this molecule presents a "split personality" for ionization: an acidic benzoate tail and a neutral, electron-rich pyrrole head. This guide establishes Negative Ion Electrospray Ionization (ESI-) as the gold standard for quantification, driven by the stability of the carboxylate anion, while providing secondary Positive Mode (ESI+) parameters for structural confirmation.

Physicochemical Context & MS Strategy

Successful method development requires understanding the molecule's behavior in the gas phase.

PropertyValue (Predicted)MS Implication
Monoisotopic Mass 201.0790 DaTarget Precursor (

): 200.07 m/z
pKa (Acid) ~4.2 (Benzoic acid)Ionizes readily in ESI(-) at pH > 5.
pKa (Base) < -3.8 (Pyrrole)Pyrrole nitrogen is non-basic (lone pair is aromatic). Protonation in ESI(+) is difficult without acidic mobile phases.
LogP ~2.8 - 3.2Moderately lipophilic; retains well on C18 columns.
Critical Strategic Decision: Polarity Selection
  • Primary Mode: ESI Negative (-). The carboxylic acid moiety provides a predictable, high-intensity

    
     ion. This mode typically offers lower background noise and higher selectivity for benzoic acid derivatives.
    
  • Secondary Mode: ESI Positive (+). While

    
     (m/z 202.08) can be formed, it relies on protonation of the carbonyl oxygen or carbon-protonation of the pyrrole ring. This is less robust and more susceptible to source fragmentation (in-source water loss).
    

Experimental Workflow

The following diagram outlines the decision matrix for analyzing this compound, ensuring data integrity from sample prep to spectral interpretation.

Workflow Sample Sample Preparation (Dissolve in MeOH/H2O) LC LC Separation (C18 Column) Sample->LC Inject Ionization Ionization Source (ESI -/+) LC->Ionization Elute MS1 MS1 Filter (Precursor Selection) Ionization->MS1 m/z 200.07 (Neg) m/z 202.08 (Pos) CID Collision Cell (Fragmentation) MS1->CID Isolation MS2 MS2 Detection (Product Ions) CID->MS2 Decarboxylation Data Data Analysis (Quant/Qual) MS2->Data Extract Ion Chromatogram

Figure 1: Analytical workflow for the targeted MS/MS analysis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Method Development Protocols

Protocol A: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (MeOH) . Avoid pure acetonitrile as solubility may be lower for the free acid form.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v).

  • Caution: Pyrrole derivatives can be light-sensitive and prone to oxidation (turning brown/black). Store stock solutions in amber vials at -20°C.

Protocol B: Liquid Chromatography (LC) Conditions

Standard Reverse Phase (RP) chromatography is recommended.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5). Note: The buffer aids deprotonation for ESI-.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Protocol C: Mass Spectrometry Parameters (ESI-)

These settings are optimized for a Triple Quadrupole (QqQ) system but transferrable to Q-TOF/Orbitrap.

ParameterSettingRationale
Polarity Negative Exploits -COOH acidity.
Capillary Voltage -2500 V to -3500 VPrevent discharge; lower voltage often sufficient for acids.
Desolvation Temp 350°C - 400°CEnsure complete vaporization of the aqueous buffer.
Cone Voltage 20 - 30 VModerate energy to prevent in-source decarboxylation.
Collision Energy (CE) 15 - 25 eVOptimized for CO₂ loss (Quantifier).

Fragmentation Analysis & Mechanism

Understanding the fragmentation pathways is crucial for confirming identity and distinguishing this molecule from isomers.

Negative Mode Pathway (Primary)
  • Precursor:

    
     at m/z 200.07 .
    
  • Primary Fragment (Quantifier): Loss of CO₂ (44 Da).[1] The carboxylate group is ortho to the pyrrole. The proximity allows for rapid decarboxylation, yielding a phenyl anion/radical species at m/z 156.08 .

  • Secondary Fragment (Qualifier): From the m/z 156 species, the pyrrole ring may undergo cleavage (loss of HCN, 27 Da) or loss of the methyl group (15 Da), though these require higher collision energies.

Positive Mode Pathway (Secondary)
  • Precursor:

    
     at m/z 202.08 .
    
  • Fragment: Loss of H₂O (18 Da) to form an acylium ion or cyclic structure at m/z 184 .

  • Fragment: Subsequent loss of CO (28 Da) to m/z 156 .

Fragmentation Parent Precursor [M-H]⁻ m/z 200.07 Transition1 Transition State (Ortho-effect) Parent->Transition1 CID Energy Frag1 Product Ion [M-H-CO₂]⁻ m/z 156.08 Transition1->Frag1 - CO₂ (44 Da) Frag2 Secondary Frag [M-H-CO₂-HCN]⁻ m/z 129.07 Frag1->Frag2 - HCN (High CE) Frag3 Methyl Loss [M-H-CO₂-CH₃]⁻ m/z 141.05 Frag1->Frag3 - CH₃ (Rare)

Figure 2: Proposed ESI(-) fragmentation pathway. The decarboxylation (m/z 200 -> 156) is the most sensitive transition for MRM quantification.

Troubleshooting & Optimization

  • Issue: Low Signal in ESI(-).

    • Cause: Mobile phase pH is too low (suppressing ionization).

    • Fix: Switch from Formic Acid to Ammonium Acetate or Ammonium Bicarbonate. The pH should be near or above the pKa (4.2) to ensure the molecule enters the source as an ion.

  • Issue: Signal Instability.

    • Cause: Pyrrole oxidation or polymerization in the source.

    • Fix: Lower the desolvation temperature slightly; ensure fresh sample preparation.

  • Issue: In-Source Fragmentation.

    • Cause: Observation of m/z 156 in the MS1 scan.

    • Fix: Reduce Cone Voltage (or Fragmentor Voltage). The ortho-pyrrole group can destabilize the carboxylate, making it prone to losing CO₂ before the quadrupole.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (General principles of ESI and fragmentation of aromatic acids). Link

  • NIST Mass Spectrometry Data Center. (2025). Fragmentation patterns of alkylated pyrroles and benzoic acid derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Doc Brown's Chemistry. (2025).[2] Mass spectrum and fragmentation of benzoic acid derivatives. Link

  • PubChem. (2025). Compound Summary: 2-(1H-pyrrol-1-yl)benzoic acid derivatives.[3][4] National Library of Medicine. Link

  • Liang, X., et al. (2013).[5] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization... Rapid Communications in Mass Spectrometry. (Insight into pyrrole ring fragmentation). Link

Sources

Method

Application Note: High-Efficiency Paal-Knorr Synthesis of Pyrrole-Benzoic Acid Derivatives

Abstract & Strategic Utility The pyrrole moiety is a pharmacophore of immense significance, serving as the core scaffold for blockbuster statins (e.g., Atorvastatin) and anti-inflammatory agents. However, synthesizing py...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The pyrrole moiety is a pharmacophore of immense significance, serving as the core scaffold for blockbuster statins (e.g., Atorvastatin) and anti-inflammatory agents. However, synthesizing pyrrole derivatives of benzoic acid presents a distinct chemoselective challenge: the electron-withdrawing carboxyl group (-COOH) significantly reduces the nucleophilicity of the aniline nitrogen, while ortho-substitution (anthranilic acid derivatives) introduces steric hindrance that hampers cyclization.

This guide details three optimized protocols for coupling aminobenzoic acids with 1,4-dicarbonyls. We move beyond the 19th-century classical methods to include microwave-assisted solid-acid catalysis and the Clauson-Kaas modification, ensuring high yields even with deactivated amine substrates.

Mechanistic Insight & Causality

To troubleshoot low yields, one must understand the failure points in the mechanism. The Paal-Knorr reaction is not a simple concerted step; it is a multi-stage equilibrium driven by entropy and dehydration.

The Electronic Barrier

In aminobenzoic acids, the lone pair on the nitrogen is delocalized into the benzene ring and further pulled by the -COOH group.

  • Consequence: The initial attack on the 1,4-diketone carbonyl is slow.

  • Solution: We must activate the carbonyl (acid catalysis) or increase the energy of the system (Microwave irradiation) to overcome the activation energy barrier.

The Pathway

The reaction proceeds via the Hemiaminal Pathway , which is generally favored under acidic conditions over the enamine pathway.

PaalKnorrMechanism Reactants Aminobenzoic Acid + 1,4-Diketone Activation Acid Activation (Protonation of C=O) Reactants->Activation H+ Catalyst Attack Nucleophilic Attack (Hemiaminal Formation) Activation->Attack Cyclization Cyclization (Rate Determining Step) Attack->Cyclization Slow Step Dehydration Double Dehydration (- 2 H₂O) Cyclization->Dehydration Aromatization Product N-Aryl Pyrrole Derivative Dehydration->Product

Figure 1: Acid-catalyzed mechanistic flow. Note that for ortho-aminobenzoic acid, the 'Cyclization' step is sterically impeded.

Experimental Protocols

Protocol A: Classical Reflux (Robust Baseline)

Best for: Scale-up of non-sensitive substrates; highly soluble benzoic acid derivatives. Rationale: Acetic acid serves a triple role: solvent, catalyst, and solubilizer for the zwitterionic amino acids.

Materials:

  • 4-Aminobenzoic acid (10 mmol)

  • Hexane-2,5-dione (12 mmol)

  • Glacial Acetic Acid (15 mL)

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the aminobenzoic acid in glacial acetic acid. Slight warming (40°C) may be required.

  • Addition: Add hexane-2,5-dione (acetonylacetone) dropwise.

    • Note: A slight excess (1.2 eq) of the dione drives the equilibrium forward.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot (low Rf) should disappear; a fluorescent pyrrole spot (high Rf) will appear.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of ice-cold water with vigorous stirring.

    • Why? The pyrrole-benzoic acid product is usually insoluble in dilute aqueous acid and will precipitate.

  • Filtration: Filter the precipitate, wash with cold water (3x 20 mL) to remove excess acetic acid and unreacted dione.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Green Microwave Synthesis (Montmorillonite K-10)

Best for: Rapid library generation, ortho-substituted substrates, and "Green Chemistry" compliance. Rationale: Montmorillonite K-10 is a solid acid clay catalyst. Microwave (MW) irradiation provides direct dielectric heating, overcoming the low nucleophilicity of the amine significantly faster than thermal convection.

Materials:

  • Aminobenzoic acid derivative (2 mmol)

  • 1,4-Diketone (2.2 mmol)

  • Montmorillonite K-10 clay (200 mg)

  • Solvent: Solvent-free (if liquid dione) or minimal Ethanol (0.5 mL).

Step-by-Step:

  • Preparation: Mix the amine and dione in a microwave-safe vial. Add the K-10 clay and mix thoroughly to create a paste.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 300W, 100°C, 5–10 minutes.

    • Safety: Ensure the vessel is pressure-rated.

  • Extraction: Add 10 mL of warm ethanol to the reaction vessel and vortex to dissolve the product. The clay will remain suspended.

  • Filtration: Filter off the K-10 clay (the catalyst can be washed with acetone and reactivated/reused).

  • Isolation: Evaporate the filtrate under reduced pressure.

  • Purification: If the product is an oil, triturate with hexane to induce crystallization.

Protocol C: Clauson-Kaas Modification (Sensitive Substrates)

Best for: When the specific 1,4-diketone is unstable or unavailable. Uses 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a masked dicarbonyl equivalent. Rationale: 2,5-DMTHF hydrolyzes in situ to form succinaldehyde (or substituted variants), avoiding polymerization of the free aldehyde/ketone prior to reaction.

Materials:

  • Aminobenzoic acid (5 mmol)

  • 2,5-Dimethoxytetrahydrofuran (5.5 mmol)

  • Sodium Acetate (anhydrous) / Glacial Acetic Acid (Buffer system)

Step-by-Step:

  • Activation: In a flask, reflux 2,5-DMTHF in 10 mL of water containing 0.5 mL of concentrated HCl for 20 minutes.

    • Observation: The solution becomes homogenous as the acetal hydrolyzes.

  • Buffering: Cool to room temperature. Add Sodium Acetate (approx. 1g) to buffer the solution to pH ~5.

    • Critical: If the pH is too low (<3), furan formation competes with pyrrole formation.[1]

  • Reaction: Add the aminobenzoic acid dissolved in a minimal amount of acetic acid/ethanol.

  • Heating: Heat at 70°C for 1 hour.

  • Workup: The product often precipitates upon cooling. If not, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation & Troubleshooting

QC Parameters
ParameterMethodExpected Observation
Completion HPLC-UV (254 nm)Disappearance of aniline peak; appearance of less polar peak.
Identity ¹H NMR (DMSO-d₆)Pyrrole ring protons: typically two doublets (or singlets) between 6.0–7.0 ppm.
Purity Melting PointSharp range (<2°C variation). Broad range indicates oligomer contamination.
Troubleshooting Guide
IssueRoot CauseCorrective Action
No Reaction (SM Recovered) Low nucleophilicity (e.g., o-nitroaniline).Switch to Protocol B (Microwave) or use Lewis Acid catalyst (Sc(OTf)₃ or Iodine).
Black Tar Formation Polymerization of 1,4-diketone.Use Protocol C (Clauson-Kaas) to generate dicarbonyl in situ. Perform under N₂ atmosphere.
Furan Byproduct pH too low (Acidic).Buffer the reaction with Sodium Acetate (pH 4-5). Avoid strong mineral acids (HCl/H₂SO₄).
Incomplete Cyclization Steric hindrance (ortho-subs).Increase reaction time; use high-boiling solvent (Toluene) with Dean-Stark trap to remove water.

Workflow Visualization

Workflow Start Select Substrate (Aminobenzoic Acid) Check Is Substrate Sterically Hindered or Acid Sensitive? Start->Check MethodA Protocol A: Classical (Reflux in AcOH) Check->MethodA No (Standard) MethodB Protocol B: Microwave (K-10 Clay / Solvent Free) Check->MethodB Yes (Hindered) MethodC Protocol C: Clauson-Kaas (2,5-DMTHF) Check->MethodC Yes (Unstable Dione) Workup Workup: Precipitation in Ice Water MethodA->Workup MethodB->Workup MethodC->Workup Purify Recrystallization (EtOH/H₂O) Workup->Purify

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

References

  • Amarnath, V., & Amarnath, K. (1995).[2] "Intermediates in the Paal-Knorr synthesis of furans." Journal of Organic Chemistry.

  • Banik, B. K., et al. (2004). "Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles." Tetrahedron Letters.

  • Clauson-Kaas, N., & Tyle, Z. (1952).[3][4] "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica.

  • Minetto, G., et al. (2005).[5] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[5]

  • Varma, R. S. (1999). "Solvent-free organic syntheses using supported reagents and microwave irradiation." Green Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Ticket ID: #PUR-5M2PBA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-5M2PBA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting isolation and purification of Clauson-Kaas intermediates.

Diagnostic Triage: Why is my product failing?

Welcome to the technical support hub. Based on the structural properties of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid , most purification failures stem from the conflicting nature of its two functional groups: the acid-stable carboxylic acid and the acid-sensitive pyrrole ring .

If you are experiencing low yields, black tar formation, or sticky solids, consult the diagnostic matrix below before proceeding to the protocols.

Common Failure Modes
SymptomProbable CauseMechanismImmediate Action
Black/Brown Tar Acid-catalyzed polymerizationPyrroles are electron-rich and polymerize rapidly in strong mineral acids (pH < 3) or high heat [1].Neutralize immediately. Switch to Protocol A (Base Extraction).
Sticky/Oily Solid Solvent inclusion (Acetic Acid)The Clauson-Kaas reaction often uses AcOH, which hydrogen-bonds strongly to the product.Recrystallize from Ethanol/Water (Protocol B).
Low Yield DecarboxylationHigh thermal stress (>150°C) during workup can decarboxylate the benzoic acid moiety.Avoid vacuum distillation. Use precipitation methods.
Red/Pink Color OxidationPyrrole ring oxidation due to air exposure in solution.Add trace sodium metabisulfite or work under

.

The "Golden Path" Purification Protocols

The following workflows are designed to be self-validating. If the step does not produce the expected physical change (e.g., dissolution, precipitation), stop and re-evaluate the pH.

Protocol A: Acid-Base Extraction (The "Tar-Rejection" Method)

Best for: Crude reaction mixtures containing black oligomers.

Theory: The carboxylic acid moiety (


) allows the product to dissolve in mild base, while polymerized pyrrole "tars" and neutral impurities remain insoluble. This allows for filtration before final isolation.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude black solid in 10% aqueous

    
      (Sodium Carbonate).
    
    • Checkpoint: The product should dissolve as the carboxylate salt. The solution will likely remain dark due to soluble colored impurities, but "chunks" of black tar should remain undissolved.

  • Filtration: Filter the alkaline solution through a Celite pad to remove the insoluble polymerized tars.

    • Result: A dark amber/brown clear filtrate.

  • Washing (Critical): Extract the aqueous filtrate twice with Ethyl Acetate (EtOAc) or DCM .

    • Why: This removes unreacted neutral starting materials (e.g., 2,5-dimethoxytetrahydrofuran residues) and non-acidic organic impurities. Discard the organic layer.

  • Controlled Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M Acetic Acid or dilute HCl dropwise with vigorous stirring.

    • Stop Point: Adjust pH to 4.0–4.5 . DO NOT go to pH 1–2.

    • Reasoning: Strong acidification promotes pyrrole polymerization (turning the product black again) [2]. The free acid will precipitate efficiently at pH 4.

  • Isolation: Filter the off-white/beige precipitate and wash with cold water.

Protocol B: Recrystallization (Polishing)

Best for: Removing trace colors and solvent residues.

Solvent System: Ethanol (EtOH) / Water (


).
  • Dissolve the dried solid from Protocol A in minimal boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Result: Crystalline needles (typically white to pale cream).

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for purifying N-aryl pyrrole benzoic acids.

PurificationLogic Start Crude Reaction Mixture (Black/Brown Solid) BaseAdd Add 10% Na2CO3 (aq) Start->BaseAdd CheckSol Check Solubility BaseAdd->CheckSol Filter Filter through Celite (Remove Insoluble Tars) CheckSol->Filter Product Dissolves Wash Wash Aq. Phase with EtOAc (Remove Neutrals) Filter->Wash Acidify Acidify to pH 4.5 (Use AcOH or Dilute HCl) Wash->Acidify Precip Collect Precipitate Acidify->Precip Precipitation Occurs Recryst Recrystallize (EtOH / H2O) Precip->Recryst

Figure 1: Purification logic flow for separating 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid from polymerized byproducts.

Technical FAQ

Q: Why use the Clauson-Kaas method if it generates so much tar? A: The Clauson-Kaas reaction (amine + 2,5-dimethoxytetrahydrofuran) is the most direct route to N-aryl pyrroles. The "tar" is unavoidable due to the sensitivity of the pyrrole ring to the acid catalyst required for ring closure. The key is not to prevent all tar, but to separate it effectively using the solubility difference between the monomeric acid (base-soluble) and the polymer (base-insoluble) [3].

Q: Can I use column chromatography? A: Yes, but it is often unnecessary and difficult. Pyrroles can streak on silica gel due to acid sensitivity (silica is slightly acidic). If you must use a column, neutralize the silica with 1% Triethylamine (TEA) in the eluent (e.g., Hexane/EtOAc + 1% TEA).

Q: My product is turning pink/red on the filter paper. Why? A: This is "pyrrole red" formation, an oxidative degradation.

  • Fix: Wash the filter cake with a dilute solution of Sodium Metabisulfite (

    
    ) before the final water wash. Dry the product in a vacuum oven to minimize oxygen exposure.
    

Q: Is this compound related to Fexuprazan? A: Yes. 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its analogs (e.g., difluoro- derivatives) are key intermediates in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Fexuprazan and Vonoprazan. The purification logic here mirrors the industrial workup for these pharmaceutical intermediates [4].

References

  • Clauson-Kaas, N., & Timbek, F. (1952). The Reaction of 2,5-Dialkoxytetrahydrofurans with Amines.[1][2][3][4][5] Acta Chemica Scandinavica. Link

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[3][4][5] Beilstein J. Org.[5] Chem. Link

  • Google Patents. (1994). Process for the purification of crude pyrroles (EP0608688A1).Link

  • National Institutes of Health (PMC). (2024). Scalable Synthesis of the Key Fexuprazan Intermediate. ACS Omega.[6] Link

Sources

Optimization

troubleshooting guide for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid experiments

Welcome to the technical support resource for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the synthesis, purification, analysis, and handling of this important heterocyclic building block. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their root causes.

Compound Overview: Physicochemical Properties

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is a bifunctional molecule featuring a pyrrole ring attached to a substituted benzoic acid. This structure is of interest in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in successful experimentation.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂ChemSynthesis[1]
Molecular Weight 201.22 g/mol ChemSynthesis[1]
Appearance Expected to be a white to off-white solidGeneral knowledge on benzoic acids
Solubility Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate.General solubility of benzoic acids[2]
pKa Estimated ~4-5 (similar to benzoic acid, pKa 4.2)Wikipedia[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues in a practical question-and-answer format.

Part 1: Synthesis and Purification

The synthesis of N-aryl pyrroles like our target compound is commonly achieved via the Clauson-Kaas reaction, which involves the condensation of an amine with 2,5-dimethoxytetrahydrofuran (or a similar precursor) under acidic conditions.[4]

This is a common issue often related to reactant stability or suboptimal reaction conditions. Let's break down the potential causes and solutions.

The primary challenge in the Clauson-Kaas reaction is the potential for decomposition of acid-sensitive starting materials or the pyrrole product under the required acidic and heated conditions.

Troubleshooting Low Yield

Potential CauseScientific RationaleRecommended Solution
Product/Reactant Decomposition The pyrrole ring and the amino-benzoic acid can be sensitive to the harsh, strongly acidic conditions and high temperatures traditionally used, leading to polymerization or side reactions.[5]1. Use Milder Conditions: Switch from strong mineral acids to refluxing glacial acetic acid. The reaction is still effective, and this reduces degradation.[6] 2. Buffer the Reaction: Add sodium acetate to the acetic acid. This creates a buffered system, further moderating the acidity and protecting sensitive functionalities.[6] 3. Lower the Temperature: If decomposition is still suspected, run the reaction at a lower temperature for a longer duration.
Inefficient Reaction Rate The reaction may be too slow under the chosen conditions, leading to an incomplete conversion within the allotted time.1. Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating.[7][6] 2. Use a Co-catalyst: While often not necessary, acidic ionic liquids or other promoters have been shown to accelerate the reaction under specific circumstances.[7]
Hydrolysis of Reagent The key reagent, 2,5-dimethoxytetrahydrofuran, can hydrolyze to inactive species if exposed to moisture and acid prematurely or if the reagent quality is poor.1. Ensure Reagent Quality: Use a fresh, high-purity bottle of 2,5-dimethoxytetrahydrofuran. 2. Control Reaction Setup: Ensure all glassware is dry and assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is a major concern.

Workflow for Troubleshooting Low Synthesis Yield

G start Low or No Yield Observed check_tlc Analyze crude reaction by TLC. Are starting materials present? start->check_tlc sub_yes Yes, significant starting material remains. check_tlc->sub_yes Incomplete Reaction sub_no No, starting material is consumed. check_tlc->sub_no Decomposition action_rate 1. Increase reaction time. 2. Increase temperature slightly. 3. Consider microwave irradiation. sub_yes->action_rate Increase Reaction Efficiency action_decomp 1. Use milder acid (e.g., acetic acid). 2. Add a buffer (e.g., sodium acetate). 3. Lower reaction temperature. 4. Use a modified, two-phase protocol. sub_no->action_decomp Mitigate Degradation

Caption: Decision tree for diagnosing low-yield issues.

Purification aims to remove unreacted starting materials, catalysts, and byproducts. For a carboxylic acid like this, a combination of extraction and recrystallization is typically effective.

  • Acid-Base Extraction: After the reaction, quench the mixture and perform a liquid-liquid extraction.

    • Rationale: Your product is a carboxylic acid. By adding a base (like 1M NaOH) to the aqueous phase, you can deprotonate your product to form the sodium carboxylate salt (R-COO⁻Na⁺), which is highly soluble in water. Neutral impurities and unreacted 2,5-dimethoxytetrahydrofuran will remain in the organic layer (e.g., ethyl acetate) and can be washed away.

    • Procedure:

      • Dilute the reaction mixture with water and ethyl acetate.

      • Extract the aqueous layer with ethyl acetate to remove neutral/basic impurities.

      • Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2-3. Your product will precipitate as a solid.

      • Filter the solid product and wash it with cold water.

  • Recrystallization: This is the primary method for purifying the solid product obtained after extraction.

    • Rationale: Recrystallization relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system at different temperatures.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

Recommended Recrystallization Solvents

Solvent SystemRationale & Comments
Ethanol/Water A very common and effective choice. Dissolve the crude solid in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a drop or two of ethanol to clarify, then allow to cool slowly.
Acetone/Hexane Similar to ethanol/water. Dissolve in minimal hot acetone, then add hexane until the cloud point is reached. Good for removing more non-polar impurities.
Toluene A single-solvent system. Benzoic acids often have good solubility in hot toluene and lower solubility upon cooling.[2]

If recrystallization fails to yield a pure product, column chromatography on silica gel is the next step. Use a mobile phase like Hexane:Ethyl Acetate (e.g., starting at 9:1 and grading to 7:3) with 0.5-1% acetic acid added to the eluent. The acid suppresses the ionization of the carboxylic acid group, preventing peak tailing on the silica gel.[8]

Part 2: Characterization and Analysis

Confirming the structure and purity of your final compound is critical. NMR, Mass Spectrometry, and HPLC are the key analytical tools.

The ¹H NMR spectrum provides a unique fingerprint of the molecule. You should look for characteristic signals corresponding to each part of the structure.

Predicted ¹H NMR Signals for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Predicted for CDCl₃ or DMSO-d₆ solvent)

ProtonsMultiplicityApprox. Chemical Shift (ppm)Rationale
-COOH Broad Singlet> 10.0The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[8]
Aromatic (Benzoic) Multiplet7.2 - 8.1Three protons on the substituted benzene ring will appear as complex multiplets or distinct doublets/singlets depending on the coupling patterns.
Pyrrole (α-protons) Triplet (t)~6.8 - 7.2Protons adjacent to the nitrogen (positions 2 and 5 of the pyrrole ring). They will be triplets due to coupling with the β-protons.
Pyrrole (β-protons) Triplet (t)~6.2 - 6.5Protons at positions 3 and 4 of the pyrrole ring. They will be triplets due to coupling with the α-protons.
-CH₃ Singlet~2.4The methyl group attached to the benzene ring has no adjacent protons, resulting in a singlet.[8]

Note: The exact chemical shifts can vary based on the solvent and concentration.

Mass spectrometry confirms the molecular weight of your compound and provides structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): For a molecular formula of C₁₂H₁₁NO₂, the expected exact mass is 201.0790 g/mol . Look for a peak at m/z = 201 (for EI) or 202 ([M+H]⁺ for ESI).

  • Key Fragmentation: Benzoic acids are known to fragment in predictable ways.[9]

    • Loss of -OH: A peak at m/z = 184 ([M-17]⁺) corresponding to the loss of the hydroxyl radical.

    • Loss of -COOH: A peak at m/z = 156 ([M-45]⁺) corresponding to the loss of the entire carboxyl group.

    • Benzoyl-type Cation: The fragmentation of the benzoic acid moiety often leads to characteristic aromatic ions, such as a peak at m/z = 77 ([C₆H₅]⁺), though substitution will alter this.[9]

A reverse-phase HPLC (RP-HPLC) method is ideal for assessing the purity of your compound.

Rationale for Method Development: A C18 column is used as the stationary phase, which is non-polar. A polar mobile phase is used, typically a mixture of water and a more non-polar organic solvent like acetonitrile or methanol. To ensure a sharp, symmetrical peak for your acidic compound, an acid modifier is added to the mobile phase. This suppresses the ionization of the carboxylic acid, preventing its interaction with residual silanols on the column.[10][11]

Starting RP-HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temperature 30 °C
Detection (UV) 254 nm (or determine λ_max by UV-Vis scan)

This method should provide good separation of your product from most common impurities. The gradient can be adjusted to improve the resolution of closely eluting peaks.

Part 3: Safe Handling and Storage

Proper handling and storage are essential for maintaining compound integrity and ensuring laboratory safety.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep it away from strong oxidizing agents and strong bases, with which it may react.[12][14]

  • Handling:

    • Always use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

    • Handle the compound in a chemical fume hood to avoid inhaling any dust.[13][14]

    • Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[14][15]

    • Wash hands thoroughly after handling.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis via Microwave-Assisted Clauson-Kaas Reaction

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup & Isolation a Combine 2-amino-5-methylbenzoic acid (1 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid in a microwave vial. b Add a magnetic stir bar and seal the vial. a->b c Place vial in microwave reactor. Irradiate at 120-150 °C for 15-30 minutes. d Monitor pressure to ensure it remains within safe limits. c->d e Cool reaction to room temperature. Pour into ice-water. f Perform acid-base extraction as described in Q2. e->f g Precipitate product with HCl, filter, and wash with cold water. f->g h Dry the crude solid under vacuum. g->h

Caption: Workflow for microwave-assisted synthesis.

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-5-methylbenzoic acid (1.0 eq).

  • Add glacial acetic acid (approx. 0.2 M concentration).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture with stirring at 140 °C for 20 minutes.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL).

  • Combine the aqueous bicarbonate layers and acidify to pH 2-3 with cold 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold deionized water (2 x 15 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried solid into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or another suitable solvent from the table in Q2) to just dissolve the solid. Use a hot plate with stirring.

  • Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes persistently turbid.

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold ethanol/water solvent mixture.

  • Dry the crystals under vacuum.

References

  • ResearchGate. (n.d.). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. Retrieved from [Link]

  • Miles, K. C., et al. (2009). The Clauson-Kaas pyrrole synthesis under microwave irradiation. ARKIVOC, 2009(xiv), 181-190. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • CIBTech. (n.d.). Synthesis and Characterization of Pyrrole 2, 5-dione Derivatives. Retrieved from [Link]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determ. Retrieved from [Link]

  • AIR Unimi. (2020). © The Author(s) 2020. Published by Oxford University Press on behalf of Society of Forensic Toxicologists, Inc. All rights rese. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (5-benzoyl-1-methyl-1H-pyrrol-2-yl)acetic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-pyrrol-1-ylbenzoic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]

  • PubMed. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of benzoic acid - EP2952237A1.
  • RSC Publishing. (n.d.). Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells. Retrieved from [Link]

  • ACG Publications. (n.d.). Journal of Chemical Metrology Articles. Retrieved from [Link]

  • NIST. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its storage

Product Category: Heterocyclic Building Blocks / Drug Intermediates Document Type: Stability & Handling Guide (Tier 3 Technical Support) Executive Summary: The Stability Paradox As a Senior Application Scientist, I often...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Drug Intermediates Document Type: Stability & Handling Guide (Tier 3 Technical Support)

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid as a standard benzoic acid derivative. This is a critical error. While the benzoic acid moiety is robust, the N-aryl pyrrole functionality introduces significant instability.

This molecule is a "push-pull" system where the electron-rich pyrrole ring is susceptible to oxidative stress, while the carboxylic acid group presents a potential internal proton source. The most common failure mode is oxidative oligomerization , manifesting as a color shift from off-white to pink, and finally to dark brown/black.

Critical Stability Mechanisms
A. The "Browning" Effect (Oxidative Polymerization)

The pyrrole ring is electron-rich (excess


-electron density). Upon exposure to air and light, it undergoes a radical-mediated oxidation.
  • Mechanism: Photo-oxidation generates a radical cation at the pyrrole

    
    -position. This radical attacks a neighboring pyrrole, leading to extended conjugated chains (polypyrroles).[1]
    
  • Visual Indicator: The extended conjugation lowers the HOMO-LUMO gap, causing the sample to absorb blue light and appear yellow

    
     pink 
    
    
    
    brown
    .
B. Acid-Catalyzed Decomposition (The "Trojan Horse")

Although the carboxylic acid group (pKa ~4.2) is generally too weak to protonate the pyrrole ring (conjugate acid pKa ~ -3.8) directly in the solid state, trace strong acids from synthesis (e.g., HCl or acetic acid from Paal-Knorr synthesis) can catalyze rapid degradation.

  • The Trap: If the sample contains moisture, the carboxylic acid can facilitate proton transfer networks, accelerating polymerization.

Mechanism Visualization (DOT Diagram)

StabilityPathways Compound 5-methyl-2-(1H-pyrrol-1-yl) benzoic acid (Off-White Solid) Radical Radical Cation Intermediate Compound->Radical Oxidation Dimer Dipyrromethane Species Compound->Dimer Protonation (C-2) Polymer Polypyrrole (Dark Brown/Black) Radical->Polymer Chain Propagation Dimer->Polymer Oligomerization Light UV/Vis Light Light->Radical Oxygen Atmospheric O2 Oxygen->Radical Acid Trace Acid (H+) Acid->Dimer

Figure 1: Degradation pathways showing oxidative (top) and acid-catalyzed (bottom) routes leading to polymerization.

Storage & Handling Protocols

To maintain purity >98%, you must disrupt the Light-Oxygen-Moisture triangle.

ParameterProtocol StandardTechnical Rationale
Temperature -20°C (Freezer)Slows radical propagation kinetics significantly.
Atmosphere Argon or Nitrogen Displaces O2; prevents oxidative initiation.
Container Amber Glass Vial Blocks UV/Blue light (300-450nm) that excites the pyrrole.
Seal Parafilm/Teflon Tape Prevents moisture ingress (which facilitates proton transfer).
Solution State Prepare Fresh Do not store in solution. In DMSO/MeOH, the rate of degradation increases 100x vs. solid state.
Troubleshooting Guide (Q&A)
Scenario 1: Color Change

User Question: "My compound arrived as a beige powder, but after two weeks on the bench, it is now pinkish-brown. Is it still usable?"

Scientist Response:

  • Diagnosis: This is early-stage oxidative oligomerization. The "pink" hue is characteristic of pyrrole dimers/trimers.

  • Action:

    • Check Solubility: Dissolve a small amount in 1M NaOH. If it dissolves completely and clear, the bulk material is likely intact (>95%). If you see dark, insoluble flecks, significant polymerization has occurred.

    • Purification: If purity is critical (e.g., for kinetics), recrystallize immediately.

      • Solvent System: Ethanol/Water or Toluene/Hexane.

      • Note: Avoid acidic workups.[2]

Scenario 2: Solubility Issues

User Question: "I cannot get the compound to dissolve in DMSO for my assay. It forms a suspension."

Scientist Response:

  • Root Cause: The compound may have polymerized.[1][2][3][4][5][6] Polypyrroles are insoluble in organic solvents. Alternatively, it may be the salt form (e.g., hydrochloride) if not neutralized properly during synthesis.

  • Test: Add 1 equivalent of base (e.g., Triethylamine).

    • If it dissolves:[2] It was protonated/aggregated.

    • If it remains solid: It is polymerized (irreversible damage). Discard.

Scenario 3: Synthesis Failure

User Question: "I used this acid in an amide coupling (EDC/NHS), but the yield was <10% and the reaction turned black."

Scientist Response:

  • Mechanism: EDC activates the carboxylic acid, but it can also react with the electron-rich pyrrole ring in the presence of stray protons.

  • Correction:

    • Use base-excess conditions (e.g., 2-3 eq. DIPEA) to keep the pyrrole ring non-protonated.

    • Switch to HATU as the coupling reagent (faster kinetics reduce time for side reactions).

    • Exclude light during the reaction stirring.

Quality Control Decision Tree

Use this workflow to determine if your batch is fit for purpose.

QCDecision Start Inspect Sample Color Color Check Start->Color White Off-White/Beige Color->White Pass Pink Pink/Red Color->Pink Warning Black Dark Brown/Black Color->Black Fail Solubility Solubility Test (1M NaOH or DMSO) Clear Clear Solution Solubility->Clear Impurities <5% Cloudy Turbid/Insoluble Solubility->Cloudy Polymer Present Use Proceed to Experiment White->Use Pink->Solubility Discard Discard Batch Black->Discard Purify Recrystallize Clear->Purify Cloudy->Discard

Figure 2: QC workflow for assessing degradation levels prior to experimental use.

References
  • Reactions and Reactivity of Pyrrole. Wikipedia. (General mechanism of acid-catalyzed polymerization).[1]

  • Pyrrole-2-carboxylic acid Storage Conditions. BLD Pharm. (Analogous storage protocols for pyrrole acids).

  • Synthesis and Stability of N-Aryl Pyrroles. RSC Publishing. (Discussion on oxidation of aryl-substituted pyrroles).

  • Mechanism of Pyrrole Polymerization. AskFilo. (Step-by-step electrophilic attack mechanism).[1]

  • Safety Data Sheet (Pyrrole Derivatives). ChemScene. (Standard handling for light-sensitive pyrroles).

Sources

Optimization

challenges in the scale-up synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Technical Support Ticket #CK-5M-2026 Subject: Scale-Up Optimization for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #CK-5M-2026 Subject: Scale-Up Optimization for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Safety & Yield Critical)

Executive Summary & Core Chemistry

User,

You are encountering challenges in scaling the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid from the gram to kilogram scale. The standard route utilizes the Clauson-Kaas reaction , condensing 2-amino-5-methylbenzoic acid with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) .

While this reaction looks simple on paper, scale-up is notoriously difficult due to the formation of "pyrrole black" (polypyrrole tars), exothermic runaway potential, and purification bottlenecks.

Reaction Logic & Mechanism

The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-DMTHF to succinaldehyde (the active species), which then undergoes double condensation with the amine.

ClausonKaas Start 2,5-DMTHF (Precursor) Hydrolysis Acid Hydrolysis (Rate Limiting) Start->Hydrolysis AcOH/Heat Active Succinaldehyde (Active Dialdehyde) Hydrolysis->Active Intermed Imine/Enamine Intermediate Active->Intermed + Aniline Tar Polymerization (Black Tar) Active->Tar Self-Condensation Aniline 2-Amino-5-methyl benzoic acid Aniline->Intermed Cyclization Cyclization & Aromatization Intermed->Cyclization - 2 H2O Product 5-methyl-2-(1H-pyrrol-1-yl) benzoic acid Cyclization->Product Product->Tar Oxidation/O2 (Avoid!)

Figure 1: Mechanistic flow of the Clauson-Kaas synthesis highlighting the critical path to product versus the oxidative degradation pathway (Red).

Troubleshooting Guide (FAQ Format)

This section addresses the specific failure modes you are likely seeing in the reactor.

Issue 1: The reaction mixture turns into a black, insoluble tar.

Diagnosis: Oxidative polymerization of the pyrrole ring. Pyrroles are electron-rich and extremely sensitive to oxygen, especially under acidic conditions at high temperatures. Corrective Action:

  • Strict Anaerobic Conditions: You cannot just "cap" the flask. You must sparge the solvent (Acetic Acid) with Nitrogen or Argon for 30 minutes before heating. Maintain a positive pressure of N2 throughout the reflux.

  • Temperature Control: Do not overheat. The reaction is exothermic. If the internal temperature spikes >110°C, polymerization accelerates.

  • Reagent Quality: Check your 2,5-DMTHF. If it is old and yellow/brown, it contains peroxides which initiate polymerization. Distill it or buy fresh.

Issue 2: Low conversion / Starting material remains.

Diagnosis: Incomplete hydrolysis of the acetal (2,5-DMTHF). Corrective Action:

  • Induction Period: The 2,5-DMTHF must hydrolyze to react.[1][2] Ensure the reaction mixture is held at reflux for at least 1-2 hours.

  • Water Content: Glacial acetic acid is often too dry. Adding 1-2% water (v/v) to the acetic acid can accelerate the hydrolysis of the 2,5-DMTHF without crashing out the starting material.

Issue 3: Product is difficult to filter (sticky/clumping).

Diagnosis: Rapid precipitation trapping impurities (oligomers). Corrective Action:

  • Slow Cooling: Do not crash cool the reactor. Ramp down temperature at 10°C/hour.

  • Anti-solvent Addition: Instead of pouring the reaction into water, slowly add water to the reaction mixture at 50-60°C with vigorous stirring. This controls crystal growth.

Validated Scale-Up Protocol (100g - 1kg Scale)

Methodology: Modified Clauson-Kaas in Acetic Acid.[3] Rationale: Acetic acid acts as both solvent and catalyst. The product (a carboxylic acid) is less soluble in cool acetic acid than the starting amine, facilitating crystallization.

ParameterSpecificationNotes
Scale 100 g Input (Aniline)Scalable to 5 kg
Solvent Glacial Acetic Acid5-7 Volumes (mL/g)
Stoichiometry 1.0 eq Aniline : 1.1 eq DMTHFSlight excess of furan ensures conversion
Temperature 105°C - 110°C (Reflux)CRITICAL: Oil bath temp should not exceed 125°C
Time 2 - 4 HoursMonitor via HPLC (SM < 0.5%)
Atmosphere Nitrogen (Active Sparge)Essential to prevent tarring
Step-by-Step Procedure:
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer (Teflon paddle), reflux condenser, temperature probe, and nitrogen inlet.

  • Charging:

    • Charge 2-amino-5-methylbenzoic acid (100 g, 0.66 mol) .

    • Charge Glacial Acetic Acid (600 mL) .

    • Step Check: Verify the aniline is mostly dissolved or well-suspended.

  • Inerting: Start agitation (250 RPM). Sparge the slurry with Nitrogen for 20 minutes. Do not skip this.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (96 g, 0.73 mol, 1.1 eq) in one portion.

  • Reaction:

    • Heat the mixture to reflux (approx. 118°C internal).

    • Observation: The mixture will darken from yellow to amber. If it turns jet black/opaque rapidly, oxygen ingress has occurred.

    • Maintain reflux for 3 hours.

  • Work-up (Crystallization):

    • Cool the mixture to 60°C.

    • Slowly add Water (300 mL) over 30 minutes via addition funnel. The product should begin to crystallize as a beige/tan solid.

    • Cool to 10-15°C and hold for 1 hour.

  • Isolation:

    • Filter the solids using a Büchner funnel (polypropylene cloth preferred over paper to prevent clogging).

    • Wash 1: 50% Aqueous Acetic Acid (100 mL, cold).

    • Wash 2: Water (2 x 200 mL) to remove acid traces.

    • Wash 3: Hexanes (100 mL) to remove unreacted furan/tars.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 75-85%

    • Appearance: Tan to off-white crystalline solid.

Safety & Engineering Controls

Hazard Analysis:

  • 2,5-DMTHF: Flash point 35°C. Forms explosive peroxides upon storage. Test for peroxides before use.

  • Acetic Acid: Corrosive. Vapors at reflux are suffocating. Requires efficient condenser and scrubber/fume hood.

  • Thermal Runaway: The condensation is exothermic. On >1kg scale, dose the 2,5-DMTHF slowly at 80°C rather than all at once to manage heat load.

SafetyLogic Start Start Scale-Up CheckPeroxide Test DMTHF for Peroxides Start->CheckPeroxide PeroxideHigh Peroxides > 10ppm? CheckPeroxide->PeroxideHigh Treat Treat with Ferrous Sulfate or Distill PeroxideHigh->Treat Yes Proceed Proceed to Reactor PeroxideHigh->Proceed No Treat->Proceed Dosing Dosing Strategy Proceed->Dosing ScaleSmall < 500g: All-in-one Dosing->ScaleSmall ScaleLarge > 1kg: Slow Addition Dosing->ScaleLarge

Figure 2: Safety decision tree for reagent handling and dosing strategy.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • Banik, B. K., et al. (2000). Microwave-assisted rapid synthesis of N-substituted pyrroles. Tetrahedron Letters, 41(34), 6551-6554.

  • Hale, K. J., et al. (2010). Scalable Synthesis of Pyrroles via the Clauson-Kaas Reaction.[1][2][3] Organic Process Research & Development. (General reference for scale-up principles of pyrroles).

  • PubChem Compound Summary. (2024). 2-Amino-5-methylbenzoic acid.[4]

For further assistance, please reply to this ticket with your HPLC chromatograms of the crude reaction mixture.

Sources

Troubleshooting

removal of impurities from 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Executive Summary This guide addresses the purification of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid , typically synthesized via the Clauson-Kaas reaction between 2-amino-5-methylbenzoic acid and 2,5-dimethoxytetrahydrofur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid , typically synthesized via the Clauson-Kaas reaction between 2-amino-5-methylbenzoic acid and 2,5-dimethoxytetrahydrofuran.[1][2]

The primary challenge in this synthesis is separating the unreacted starting material (an amino acid) from the product (a pyrrole acid) while preventing the acid-catalyzed polymerization of the pyrrole ring (observed as "black tar"). This guide provides chemically grounded protocols to exploit the basicity difference between the amino impurity and the pyrrole product.

Part 1: The Chemistry of Separation

To purify this compound effectively, one must understand the amphoteric nature of the impurities versus the strictly acidic nature of the product.[2]

CompoundStructure TypeAcidic Site (pKa)Basic Site (pKa of Conj. Acid)Solubility in 1M HClSolubility in 1M NaOH
Product N-Aryl Pyrrole-COOH (~4.[1][2]2)None (Pyrrole N is not basic)Insoluble (Precipitates)Soluble (as Benzoate)
Impurity A (Starting Material)Aniline Derivative-COOH (~4.8)-NH₂ (~2.4) Soluble (as Anilinium salt)Soluble (as Benzoate)
Impurity B (Oligomers)PolypyrroleNoneVariableInsoluble (Tarry)Insoluble

The Critical Insight: Because the product's nitrogen is part of the aromatic pyrrole system, it loses its basicity.[2] The impurity's nitrogen is an aniline, which retains weak basicity. We can solubilize the impurity in dilute acid while the product remains a solid.

Part 2: Validated Purification Workflows

Workflow A: The "Reverse Acid Slurry" (Primary Method)

Use this method to remove unreacted 2-amino-5-methylbenzoic acid.[1][2]

Theory: In dilute acid, the amino group of the impurity protonates (


), rendering it water-soluble.[2] The product, lacking a basic nitrogen, remains uncharged and insoluble.

Protocol:

  • Preparation: Grind the crude solid to a fine powder to maximize surface area.

  • Slurry: Suspend the solid in 0.5 M HCl (10 mL per gram of solid).

    • Critical: Do not use concentrated HCl.[1] Strong acids may initiate pyrrole polymerization.[1] Keep the mixture cool (0–5 °C).

  • Agitation: Stir vigorously for 15–20 minutes at 0–5 °C.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel.

  • Wash:

    • Wash the filter cake with a small volume of cold 0.5 M HCl.

    • Wash copiously with water to remove residual acidity.[1]

  • Drying: Dry under vacuum at 40 °C.

Validation Check: Analyze the filtrate by TLC. It should contain the polar, UV-active starting material (spot remains at baseline in non-polar eluents).

Workflow B: Base-Acid Reprecipitation (Secondary Method)

Use this method to remove neutral organic impurities (e.g., unreacted furan derivatives) and "tar" traces.

Protocol:

  • Dissolution: Dissolve the crude product in 1 M NaOH (or saturated

    
    ). The solution should be clear/amber.[1]
    
    • Note: If a black, gummy solid remains undissolved, this is polymerized pyrrole. Filter it off immediately.

  • Organic Wash: Extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
    • Purpose: This removes non-acidic organic neutrals.[1] Discard the organic layer.[1]

  • Precipitation: Cool the aqueous layer to 0 °C. Slowly acidify with Acetic Acid (preferred) or dilute HCl to pH 3–4.

    • Why Acetic Acid? It is milder and reduces the risk of acid-shock polymerization compared to mineral acids.[1][2]

  • Collection: Filter the white/off-white precipitate, wash with water, and dry.[1]

Part 3: Visualization of Logic

The following diagram illustrates the decision-making process for purification based on the specific impurities present.

PurificationLogic Start Crude 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid Analysis Analyze Impurity Profile (TLC/LC-MS) Start->Analysis Decision Primary Impurity? Analysis->Decision AminePath Unreacted Amine (Starting Material) Decision->AminePath Starting Material present NeutralPath Neutrals / Tars (Non-acidic) Decision->NeutralPath Dark color / Neutrals Step1_Amine Suspend in 0.5M HCl (Cold) AminePath->Step1_Amine Step1_Neutral Dissolve in 1M NaOH NeutralPath->Step1_Neutral Step2_Amine Filtration Step1_Amine->Step2_Amine Result_Amine Filtrate: Impurity (Salt) Solid: Product Step2_Amine->Result_Amine Step2_Neutral Wash with DCM Step1_Neutral->Step2_Neutral Step3_Neutral Acidify Aqueous Layer (Acetic Acid) Step2_Neutral->Step3_Neutral Result_Neutral Organic: Neutrals Precipitate: Product Step3_Neutral->Result_Neutral

Caption: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Part 4: Troubleshooting & FAQs

Q1: My product turns black/brown upon drying. What happened? A: This is "pyrrole black" formation, caused by oxidative polymerization.

  • Cause: Exposure to light or residual strong acid on the solid.[1]

  • Fix: Ensure the final wash water is neutral (pH 7). Dry in the dark. If the solid is already dark, dissolve in NaOH, treat with activated charcoal for 10 minutes, filter, and re-precipitate with Acetic Acid.

Q2: Can I use column chromatography? A: Yes, but it is often unnecessary.[1]

  • Conditions: If required, use Silica Gel.[3]

  • Eluent: Hexane:Ethyl Acetate (containing 1% Acetic Acid). The acid prevents "streaking" of the carboxylic acid product on the silica.

  • Warning: Avoid highly acidic silica grades, as they may decompose the pyrrole.

Q3: The starting material isn't washing out with 0.5 M HCl. A: The particle size may be too large, trapping the impurity inside the crystal lattice.[2]

  • Fix: Dissolve the crude completely in Ethanol, then pour into a large volume of rapidly stirring 0.5 M HCl. This "crash precipitation" ensures the impurity stays in the aqueous phase while the product precipitates as fine particles.[2]

Q4: Is the pyrrole ring stable in HCl? A: N-aryl pyrroles are more stable than N-alkyl pyrroles due to conjugation with the benzene ring.[1][2] However, they are not indefinitely stable. Extended exposure (>2 hours) or high concentrations (>2 M) of HCl will degrade the molecule. Always work quickly and with cold solutions.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1][2] Acta Chemica Scandinavica, 6, 667–670. (Foundational chemistry for pyrrole synthesis).[4]

  • PubChem. (2025).[1][5][6][7] 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2.[1][2][5][8] National Library of Medicine.[1] (Source for structural and physicochemical data).[3][5][6][9][10] [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (Review of modern synthesis and workup variations). [Link]

Sources

Optimization

enhancing the reactivity of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

Current Status: ONLINE Support Tier: Senior Application Scientist Ticket Subject: Reactivity Enhancement & Troubleshooting Guide Welcome to the Reactivity Support Center You are currently working with 5-methyl-2-(1H-pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Support Tier: Senior Application Scientist Ticket Subject: Reactivity Enhancement & Troubleshooting Guide

Welcome to the Reactivity Support Center

You are currently working with 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid , a specialized bifunctional scaffold. This molecule presents a classic "Push-Pull" conflict:

  • The "Pull": An electron-deficient benzoic acid moiety hindered by ortho-substitution.

  • The "Push": An electron-rich, acid-sensitive pyrrole ring attached via the nitrogen atom.

This guide addresses the three most common "Support Tickets" we receive regarding this molecule: Steric Hindrance in Couplings , Pyrrole Polymerization , and Cyclization Failures .

Ticket #01: Amide Coupling Yields are Low (<30%)

User Report:

"I'm trying to couple a secondary amine to the carboxylic acid using EDC/NHS, but the reaction stalls. I see starting material on LCMS."

Root Cause Analysis: The pyrrole ring at the ortho position (C2) creates significant steric bulk. It twists out of the plane relative to the benzene ring to minimize repulsion with the carboxylic acid. This "ortho-effect" blocks the trajectory of incoming nucleophiles, rendering standard carbodiimide couplings (EDC/DCC) inefficient.

Troubleshooting Protocol:

MethodSuitabilityNotes
EDC/HOBt 🔴 LowToo slow for sterically hindered ortho-substituted acids.
HATU/HOAt 🟡 MediumBetter, but requires high equivalents (2.0 eq) and extended time.
Acid Chloride (SOCl₂) 🟢 High Recommended. Converts the OH to Cl, a smaller leaving group.
Acyl Fluoride (TFFH) 🟢 High Excellent for extremely hindered amines.

The Solution: Acid Chloride Activation Route Do not use thermal reflux with SOCl₂ (risk of pyrrole polymerization). Use the Ghosez's Reagent approach or catalytic DMF at low temp.

  • Activation: Dissolve substrate in dry DCM (0.1 M). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir 1h.

  • Evaporation: Remove solvent in vacuo (do not heat >30°C).

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine (1.1 eq) and DIPEA (2.5 eq) at 0°C.

  • Result: This bypasses the steric barrier of the intermediate active ester found in EDC couplings.

Visual Decision Tree: Coupling Strategy

CouplingStrategy Start Start: Amide Coupling CheckAmine Is the Amine Hindered? Start->CheckAmine Standard Use HATU (1.5 eq) + DIPEA CheckAmine->Standard No (Primary/Linear) Hindered Is Acid Ortho-Substituted? CheckAmine->Hindered Yes (Secondary/Cyclic) AcidCl Route A: Acid Chloride (Oxalyl Chloride/DMF) Hindered->AcidCl Standard Hindrance AcylFl Route B: Acyl Fluoride (TFFH or Cyanuric Fluoride) Hindered->AcylFl Extreme Hindrance

Caption: Logic flow for selecting the correct activation method based on steric constraints.

Ticket #02: Reaction Turning "Black Tar" (Pyrrole Instability)

User Report:

"I attempted a Friedel-Crafts acylation on the pyrrole ring using AlCl₃, but the mixture turned into an insoluble black gum."

Root Cause Analysis: Pyrroles are "acid-phobic." Strong Lewis acids (like AlCl₃) or strong protic acids initiate cationic polymerization of the electron-rich pyrrole ring. The 5-methyl group on the benzene ring donates slight electron density, but the pyrrole itself is the most sensitive moiety.

Troubleshooting Protocol:

  • Avoid Strong Lewis Acids: Replace AlCl₃/BF₃ with milder alternatives like ZnCl₂ or SnCl₄ if absolutely necessary.

  • Use Vilsmeier-Haack for Formylation: This is the gold standard for functionalizing the pyrrole ring of this scaffold.

    • Reagent: POCl₃ / DMF.[1][2]

    • Mechanism:[1][3] Generates a chloroiminium ion (mild electrophile) that does not polymerize the pyrrole.

    • Regioselectivity:[1][2][4] Substitution will occur at the C2' or C5' (alpha) positions of the pyrrole ring. Since the pyrrole is N-linked, both alpha carbons are available.

Protocol: Controlled Formylation

  • Prepare Reagent: Add POCl₃ (1.1 eq) to DMF at 0°C. Stir 15 min to form the Vilsmeier salt (white precipitate may form).

  • Addition: Add solution of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (protected as methyl ester to prevent acid interference) in DMF.

  • Temperature: Warm to RT. Do not exceed 60°C.

  • Hydrolysis: Pour into ice/Sodium Acetate buffer (pH 5-6). Avoid strong base (NaOH) which can degrade the pyrrole.

Ticket #03: Cyclization to Pyrrolo[1,2-a]quinoline (The "Holy Grail")

User Report:

"I want to fuse the rings to form the tricyclic pyrrolo[1,2-a]quinolin-1-one core. Heating in acid just degrades it."

Root Cause Analysis: This is the most valuable transformation for this molecule. It requires an intramolecular acylation where the carboxylic acid attacks the C2 position of the pyrrole. The challenge is balancing activation energy with the stability of the pyrrole.

The Solution: The Acetic Anhydride Pathway Literature confirms that converting the acid to a mixed anhydride allows for a "soft" Friedel-Crafts cyclization without strong Lewis acids.

Optimized Protocol:

  • Reagents: Dissolve the starting material in Acetic Anhydride (Ac₂O) .

  • Catalyst: Add a weak base (Sodium Acetate) or simply reflux if the substrate is reactive enough.

  • Conditions: Reflux (approx. 140°C) for 4 hours.

  • Workup: Remove solvent in vacuo. Neutralize with sat. NaHCO₃.

  • Outcome: Formation of the tricyclic ketone (Pyrrolo[1,2-a]quinolin-1-one).

Visual Mechanism: Cyclization Pathway

Cyclization Substrate 5-methyl-2-(pyrrol-1-yl) benzoic acid Activation Activation (Ac2O or SOCl2) Substrate->Activation Activate COOH Intermediate Mixed Anhydride / Acyl Chloride Activation->Intermediate Cyclization Intramolecular EAS (Attack at C2') Intermediate->Cyclization Heat/Reflux Product Pyrrolo[1,2-a]quinolin-1-one (Tricyclic Core) Cyclization->Product -AcOH / -HCl

Caption: The intramolecular cyclization pathway to form the tricyclic pharmacophore.

Summary of Reactivity Data
Reaction TypeRecommended ReagentCritical ParameterExpected Yield
Amide Coupling Oxalyl Chloride / DMF (cat)Keep Temp < 0°C during activation85-95%
Pyrrole Formylation Vilsmeier Reagent (POCl₃/DMF)Buffer workup (NaOAc)70-80%
Ring Closure Acetic Anhydride (Reflux)Anhydrous conditions60-75%
References
  • Synthesis of Pyrrolo[1,2-a]quinolines

    • Title: A New Synthesis of Pyrrolo[1,2-a]quinolines.[5][6][7]

    • Source: IMIST (Institut Marocain de l'Inform
    • Relevance: Establishes the Acetic Anhydride reflux method for cyclization of 2-(pyrrol-1-yl)
    • Link:[1][6][8][9]

  • Amide Coupling of Hindered Substrates

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[10][11]

    • Source: Organic & Biomolecular Chemistry (RSC).[10][11]

    • Relevance: Validates the failure of EDC/HOBt for hindered acids and supports Acid Chloride/Fluoride p
    • Link:11[1][5][6][8]

  • Vilsmeier-Haack Regioselectivity

    • Title: Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether.[4]

    • Source: Organic Process Research & Development (ACS).
    • Relevance: details the regioselectivity (alpha vs beta)
    • Link:4[1][8][12]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of Benzoic Acid Derivatives

Welcome to the technical support center dedicated to resolving challenges in the Nuclear Magnetic Resonance (NMR) spectroscopy of benzoic acid derivatives. This guide is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the Nuclear Magnetic Resonance (NMR) spectroscopy of benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and purity assessment. Here, we address common issues related to peak splitting, offering in-depth explanations and practical, field-proven solutions to ensure the integrity of your experimental results.

I. Troubleshooting Guide: Specific Issues & Solutions

This section tackles specific problems you might encounter with peak splitting in the ¹H NMR spectra of your benzoic acid derivatives.

Question 1: Why are the aromatic proton signals in my substituted benzoic acid spectrum more complex than a simple doublet and triplet? I expected a cleaner split.

This is a frequent observation stemming from the concepts of magnetic non-equivalence and second-order spectral effects .

Underlying Cause:

While protons on a substituted benzene ring may be chemically equivalent due to symmetry (e.g., the two ortho protons), they may not be magnetically equivalent.[1][2] Two nuclei are only magnetically equivalent if they have the same chemical shift and the same coupling constant to every other nucleus in the molecule.[2][3] In many substituted benzoic acids, the ortho protons, for instance, will have different coupling constants to the meta proton, rendering them magnetically non-equivalent.[4] This magnetic non-equivalence leads to more complex splitting patterns than predicted by the simple n+1 rule.[5]

Furthermore, if the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), second-order effects can occur. This leads to "roofing" (leaning of peaks towards each other) and can distort the expected multiplicities, often resulting in what appears to be a complex multiplet.[5]

Solutions:

  • Increase the Spectrometer's Magnetic Field Strength: Higher field strengths increase the chemical shift dispersion (the separation of peaks in Hz), which can simplify complex multiplets by reducing second-order effects.

  • Utilize a Different Deuterated Solvent: Changing the solvent can alter the chemical shifts of the aromatic protons due to varying solvent-solute interactions.[6][7] This may increase the chemical shift difference between coupled protons, simplifying the spectrum.

  • Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help to definitively identify which protons are coupled to each other, even in a complex, overlapping spectrum.

Question 2: The signal for my carboxylic acid proton is either extremely broad or completely absent. How can I confirm its presence?

The labile nature of the carboxylic acid proton often leads to its characteristic broadness or even its disappearance from the spectrum.

Underlying Cause:

The acidic proton of the carboxylic acid group can undergo rapid chemical exchange with other acidic protons in the sample, such as trace amounts of water, or it can participate in intermolecular hydrogen bonding.[8][9] This rapid exchange on the NMR timescale leads to a broadening of the signal.[6] At higher concentrations, hydrogen-bonded dimers of benzoic acid can also contribute to this effect.[10]

Solutions:

  • D₂O Shake: A definitive method to identify the carboxylic acid proton is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear from the ¹H NMR spectrum.[6][9]

  • Lower the Temperature: Decreasing the temperature of the experiment can slow down the rate of chemical exchange, potentially resulting in a sharper signal for the carboxylic acid proton.

  • Ensure a Dry Sample and Solvent: Meticulously drying your sample and using a fresh, anhydrous deuterated solvent can minimize the presence of water, reducing the rate of exchange and leading to a sharper peak.[6]

Question 3: I'm observing unexpected splitting or a complete lack of splitting where I anticipate it. What could be the cause?

This issue often relates to dihedral angles and the Karplus relationship, or accidental chemical shift equivalence.

Underlying Cause:

  • Dihedral Angles and the Karplus Relationship: The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation.[11][12][13] If the dihedral angle is close to 90°, the coupling constant (³J) can be very small or even zero, leading to a lack of observable splitting.[13]

  • Accidental Chemical Shift Equivalence: It is possible for two non-equivalent protons to have very similar or identical chemical shifts by chance.[4] If their chemical shifts are identical, no splitting will be observed between them.

Solutions:

  • Vary the Solvent: As mentioned previously, changing the solvent can alter chemical shifts, potentially resolving accidentally equivalent signals.[6]

  • Computational Modeling: Molecular modeling can be used to predict the likely conformation of your molecule and the dihedral angles between protons, allowing you to correlate this with the observed coupling constants via the Karplus relationship.[14][15]

  • Temperature Study: For molecules with conformational flexibility, changing the temperature can alter the populations of different conformers, potentially changing the time-averaged dihedral angles and, consequently, the observed coupling constants.[16]

Experimental Protocol: D₂O Shake for Identification of Labile Protons
  • Acquire Initial Spectrum: Prepare your sample of the benzoic acid derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.[17]

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for approximately 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance of a peak in the second spectrum confirms it as a labile proton, such as the carboxylic acid -OH.

Visualization of Magnetic Equivalence

G cluster_0 If J_ab = J_a'b, then Ha and Ha' are magnetically equivalent. cluster_1 If J_cd != J_c'e, then Hc and Hc' are magnetically non-equivalent. a1 Ha b Hb a1->b J_ab a2 Ha' a2->b J_a'b c1 Hc d Hd c1->d J_cd c2 Hc' e He c2->e J_c'e

Caption: Magnetic equivalence vs. non-equivalence.

II. Frequently Asked Questions (FAQs)

Q1: What are typical ¹H and ¹³C NMR chemical shifts for benzoic acid?

Nucleus Position Typical Chemical Shift (δ, ppm) Notes
¹HCarboxylic Acid (-COOH)~10.0 - 13.0Broad singlet, position is concentration and solvent dependent.[8][18]
¹HAromatic (ortho)~8.1Deshielded due to the electron-withdrawing nature of the -COOH group.[19]
¹HAromatic (para)~7.6
¹HAromatic (meta)~7.5
¹³CCarbonyl (-COOH)~165 - 185Less deshielded than aldehyde or ketone carbonyls.[9][18]
¹³CAromatic (ipso)~130 - 134Carbon attached to the -COOH group.[20]
¹³CAromatic (ortho, meta, para)~128 - 130[20]

Q2: How does the substituent on the benzoic acid ring affect the splitting pattern?

Substituents alter the electronic environment of the aromatic ring, which in turn affects the chemical shifts of the ring protons.[21][22]

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density, particularly at the ortho and para positions, shielding these protons and shifting their signals upfield (to lower ppm values).[22]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease electron density, especially at the ortho and para positions, deshielding these protons and shifting their signals downfield (to higher ppm values).[22]

These changes in chemical shift can either simplify or complicate the spectrum by altering the Δν/J ratio, potentially increasing or decreasing second-order effects.

Q3: What is the n+1 rule and why doesn't it always work for aromatic systems?

The n+1 rule is a simplified model for predicting the multiplicity of a proton signal.[23] It states that if a proton has 'n' equivalent neighboring protons, its signal will be split into 'n+1' peaks. This rule works well for simple aliphatic systems with free rotation.[24]

However, in aromatic systems like benzoic acid derivatives, this rule often fails because:

  • Magnetic Non-equivalence: As discussed, chemically equivalent protons may not be magnetically equivalent.[3][4]

  • Complex Coupling: A proton may be coupled to multiple, non-equivalent neighbors with different coupling constants, leading to complex multiplets (e.g., a doublet of doublets).[5]

  • Second-Order Effects: When the chemical shift difference between coupled protons is small, the n+1 rule breaks down.[5]

Visualization of the Karplus Relationship

G cluster_0 Karplus Curve: ³J vs. Dihedral Angle (φ) start start->0° φ (degrees) end 90° 90° 0°->90° p1 Max Coupling 0°->p1 180° 180° 90°->180° p2 Min Coupling 90°->p2 p3 Max Coupling 180°->p3 y_axis ³J (Hz) high_J high_J y_axis->high_J High low_J low_J high_J->low_J Low

Caption: The Karplus curve illustrates the relationship between the dihedral angle and the vicinal coupling constant.

III. Best Practices for Sample Preparation

To minimize spectral artifacts and obtain high-quality data, proper sample preparation is crucial.[25]

Protocol: Standard NMR Sample Preparation
  • Determine Sample Amount: For a standard ¹H NMR, use 5-25 mg of your benzoic acid derivative. For ¹³C NMR, 50-100 mg is typically required.[17]

  • Choose an Appropriate Solvent: Select a deuterated solvent that fully dissolves your compound. Common choices for benzoic acid derivatives include CDCl₃ and DMSO-d₆.[25][26]

  • Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[17] Gentle vortexing or warming may be necessary.

  • Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[27] This prevents issues with shimming.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

References

  • Proprep. (n.d.). Explain the Karplus curve and its relevance in determining dihedral angles in NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Karplus equation. Retrieved from [Link]

  • eGPAT. (2017, June 8). What is chemical equivalence and magnetical equivalence in NMR? Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling & Karplus Analysis. Retrieved from [Link]

  • iNMR. (n.d.). Magnetic Equivalence. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). A Brief Overview of Chemical Shift Equivalence & Magnetic Equivalence. Retrieved from [Link]

  • Fiveable. (n.d.). Magnetic Equivalence Definition. Retrieved from [Link]

  • PubMed. (2005). Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, August 7). Chemical and Magnetic Equivalence. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Reddit. (2025, March 24). Why are my NMR signals unexpectedly broad??? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Minnesota. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2016, November 25). What causes NMR peaks to diverge in a horizontal stepwise manner? Retrieved from [Link]

  • ResearchGate. (2023, February). Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). origin of splitting in nmr spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2024, July 10). H nmr peaks of benzoic acid. Retrieved from [Link]

  • University of California, Riverside. (n.d.). APPENDIX 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • YouTube. (2017, December 4). How to Prepare and Run a NMR Sample. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Chegg. (2021, February 10). Question: I need help filling out the table of this NMR analysis of Benzoic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its Isomers

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In this guide, we delve into the spectral characteristics of 5...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In this guide, we delve into the spectral characteristics of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, we present a comprehensive analysis based on predicted data, juxtaposed with experimentally obtained spectra for its parent compound, 2-(1H-pyrrol-1-yl)benzoic acid, and its structural isomer, 4-(1H-pyrrol-1-yl)benzoic acid. This comparative approach provides valuable insights into the influence of methyl substitution on the spectral properties of this class of compounds.

Introduction to the Spectroscopic Landscape

The molecular architecture of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, featuring a substituted benzoic acid moiety linked to a pyrrole ring, gives rise to a unique spectroscopic fingerprint. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and for quality control in synthetic processes. The strategic placement of the methyl group is expected to induce subtle yet discernible shifts in the spectral data when compared to its unsubstituted and isomeric counterparts.

Structural Overview and Comparative Framework

To understand the spectral data, it is essential to visualize the structures of the compounds under comparison. The following diagram illustrates the molecular structures of the target compound and its key comparators.

Structural_Comparison cluster_target 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Predicted Data) cluster_parent 2-(1H-pyrrol-1-yl)benzoic acid (Experimental Data) cluster_isomer 4-(1H-pyrrol-1-yl)benzoic acid (Experimental Data) T T T_struct P P P_struct I I I_struct

Figure 1. Molecular structures for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification of distinct proton environments within the molecule. The introduction of a methyl group in the 5-position of the benzoic acid ring is expected to influence the chemical shifts of the aromatic protons.

Proton Assignment 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Predicted, δ ppm) 4-(1H-pyrrol-1-yl)benzoic acid (Experimental, δ ppm) Key Observations and Rationale
Carboxylic Acid (-COOH) ~12.0 - 13.013.11 (s, 1H)The acidic proton is typically a broad singlet and highly deshielded. Its chemical shift can be concentration and solvent-dependent.
Benzoic H (ortho to COOH) ~8.0-In the target, this proton is absent due to pyrrole substitution.
Benzoic H (meta to COOH) ~7.5, ~7.3-The methyl group's electron-donating effect will slightly shield these protons compared to the parent compound.
Benzoic H (para to COOH) -8.12 (d, J = 8.0 Hz, 2H)In the 4-substituted isomer, these protons are equivalent and deshielded by the carboxylic acid group.
Pyrrole H (α to N) ~7.07.70 – 7.55 (m, 2H)These protons are adjacent to the nitrogen atom and are typically observed as a triplet.
Pyrrole H (β to N) ~6.37.70 – 7.55 (m, 2H)These protons are also typically observed as a triplet, slightly upfield from the α-protons.
Methyl (-CH₃) ~2.4-The methyl protons will appear as a singlet in the aliphatic region of the spectrum.

Note: Predicted ¹H NMR data for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is based on established substituent effects and spectral databases. Experimental data for 4-(1H-pyrrol-1-yl)benzoic acid is sourced from published literature[1].

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Predicted, δ ppm) 2-(1H-pyrrol-1-yl)benzoic acid (Experimental, δ ppm) 4-(1H-pyrrol-1-yl)benzoic acid (Experimental, δ ppm) Key Observations and Rationale
Carboxylic Acid (C=O) ~168~169172.67The carbonyl carbon is highly deshielded due to the two adjacent oxygen atoms.
Benzoic C (ipso-COOH) ~130~131140.15The position of this carbon is influenced by the electron-withdrawing nature of the carboxylic acid group.
Benzoic C (ipso-Pyrrole) ~138~137137.36The nitrogen of the pyrrole ring influences the chemical shift of this carbon.
Benzoic C (ortho to COOH) -~132, ~128133.54
Benzoic C (meta to COOH) ~133, ~129~130, ~126130.38
Benzoic C (para to COOH) ~140~127-The methyl group in the 5-position will cause a downfield shift for the carbon it is attached to.
Pyrrole C (α to N) ~122~122132.02These carbons are deshielded due to their proximity to the nitrogen atom.
Pyrrole C (β to N) ~111~110130.38These carbons are typically found further upfield compared to the α-carbons.
Methyl (-CH₃) ~21--The methyl carbon will appear in the high-field region of the spectrum.

Note: Predicted ¹³C NMR data is based on additive models and comparison with similar structures. Experimental data for 2-(1H-pyrrol-1-yl)benzoic acid is sourced from PubChem[2]. Experimental data for 4-(1H-pyrrol-1-yl)benzoic acid is from published literature[1].

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies are characteristic of specific bonds.

Functional Group Characteristic Absorption (cm⁻¹) Key Observations and Rationale
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad)The broadness of this peak is due to hydrogen bonding between the carboxylic acid moieties.[3]
C-H Stretch (Aromatic) 3100 - 3000These are typically sharp absorptions of medium intensity.
C-H Stretch (Aliphatic -CH₃) 2980 - 2850The presence of the methyl group will introduce these characteristic stretches.
C=O Stretch (Carboxylic Acid) 1725 - 1700This is a very strong and sharp absorption, which is highly diagnostic for the carbonyl group in a carboxylic acid.[3]
C=C Stretch (Aromatic) 1600 - 1450Aromatic rings typically show several bands in this region.
C-N Stretch 1350 - 1250This absorption is associated with the bond between the benzoic ring and the pyrrole nitrogen.
C-O Stretch (Carboxylic Acid) 1320 - 1210A medium to strong absorption confirming the carboxylic acid group.

The IR spectrum of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is expected to be very similar to that of 2-(1H-pyrrol-1-yl)benzoic acid, with the addition of C-H stretching and bending vibrations corresponding to the methyl group. An experimental FTIR spectrum is available for the parent compound, 2-(1H-pyrrol-1-yl)benzoic acid, which can be used as a reference.[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

For 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Molecular Weight: 201.22 g/mol ), the following observations are expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 201, corresponding to the intact molecule.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A peak at m/z = 184, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH (M-45): A peak at m/z = 156, corresponding to the loss of the entire carboxyl group. This would result in a 5-methyl-2-(1H-pyrrol-1-yl)phenyl cation.

    • Fragmentation of the Pyrrole Ring: The pyrrole ring can undergo characteristic fragmentation, although these peaks may be of lower intensity.[4][5]

The fragmentation pattern will be influenced by the stability of the resulting carbocations. The presence of the methyl group may influence the relative abundance of certain fragments compared to the unsubstituted analog.

MS_Fragmentation M [M]⁺˙ m/z = 201 M_17 [M-OH]⁺ m/z = 184 M->M_17 -OH M_45 [M-COOH]⁺ m/z = 156 M->M_45 -COOH

Figure 2. Predicted primary fragmentation pathways.

Experimental Protocols

For the acquisition of high-quality spectral data, the following standard operating procedures are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) for a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed comparative analysis of the predicted spectral data for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid against the experimental data of its close structural analogs. The presented data and interpretations offer a robust framework for researchers to identify and characterize this molecule and understand the spectroscopic consequences of methyl substitution on the 2-(1H-pyrrol-1-yl)benzoic acid scaffold. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data, which is paramount for advancing drug discovery and development efforts.

References

  • Supporting Information for a relevant chemical publication providing NMR d
  • General principles of ¹H NMR of substituted benzoic acids.
  • Doc Brown's Chemistry, Infrared Spectroscopy of Benzoic Acid.[3]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278.[4]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

  • ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved from a relevant publication on ResearchGate.[6]

  • Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives. Retrieved from [Link][5]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-methyl-2-(1H-pyrrol-1-yl)benzoic Acid and Its Isomers for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Substituted 2-(1H-pyrrol-1-yl)benzoic Acids The pyrrole and benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted 2-(1H-pyrrol-1-yl)benzoic Acids

The pyrrole and benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The conjugation of these two moieties gives rise to a class of compounds with significant therapeutic potential, most notably in the realm of anti-inflammatory agents. The representative of this class is 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, the active chemical entity in the non-steroidal anti-inflammatory drug (NSAID) Tolmetin.[3] Tolmetin has been utilized in the management of chronic arthritis, exerting its effects through the inhibition of cyclooxygenase (COX) enzymes.[2][4]

The precise positioning of substituents on the aromatic rings can dramatically influence the pharmacological profile of a molecule. This guide provides a comprehensive technical overview of the biological activity of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and explores the potential variations in activity that may arise from its positional isomers. While direct comparative experimental data for all isomers is not extensively available in the public domain, this document serves as a foundational resource for researchers, providing the scientific rationale and detailed experimental protocols to enable such a comparative investigation. We will delve into the primary mechanism of action, key biological assays for characterization, and the metabolic considerations crucial for drug development.

The Central Role of Cyclooxygenase Inhibition in Anti-Inflammatory Action

The primary mechanism by which 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its analogs exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are the two major isoforms of this enzyme, and they play a pivotal role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, leading to the production of pro-inflammatory prostaglandins.[6]

The therapeutic efficacy of NSAIDs is attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[7] Therefore, the relative selectivity of a compound for COX-2 over COX-1 is a critical parameter in the development of safer anti-inflammatory drugs.

Figure 1: The Arachidonic Acid Cascade and the Role of COX Enzymes.

Comparative Biological Activity: A Framework for Isomer Evaluation

A systematic comparison of the biological activities of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its positional isomers is essential to delineate the structure-activity relationships (SAR). The position of the methyl group on the benzoic acid ring can influence the molecule's interaction with the active sites of target enzymes and its pharmacokinetic properties.

While comprehensive, direct comparative studies on these specific isomers are limited, we can hypothesize potential differences based on established medicinal chemistry principles. For instance, the steric and electronic effects of the methyl group's position could alter the binding affinity and selectivity for COX-1 and COX-2.

To facilitate a robust comparison, the following key biological activities should be evaluated:

  • In Vitro Cyclooxygenase Inhibition: Determination of the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 is the primary measure of a compound's potency and selectivity.

  • Cellular Anti-Inflammatory Activity: Assessing the ability of the compounds to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2), in a cellular model of inflammation.

  • In Vivo Anti-Inflammatory Efficacy: Evaluating the compound's effectiveness in a preclinical animal model of inflammation.

  • Cytochrome P450 Inhibition: Characterizing the potential for drug-drug interactions by assessing the inhibition of key metabolic enzymes like CYP2C9.

The following table provides a template for summarizing the comparative data that would be generated from the experimental protocols detailed in this guide.

Compound/IsomerCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)Cellular PGE2 Inhibition IC50 (µM)In Vivo Anti-Inflammatory Activity (% Inhibition)CYP2C9 Inhibition IC50 (µM)
5-methyl-2-(1H-pyrrol-1-yl)benzoic acidData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
3-methyl-2-(1H-pyrrol-1-yl)benzoic acidData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
4-methyl-2-(1H-pyrrol-1-yl)benzoic acidData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Other IsomersData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Reference Compound (e.g., Celecoxib)Known ValueKnown ValueKnown ValueKnown ValueKnown ValueKnown Value

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and reproducibility, the following detailed experimental protocols are provided.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency and selectivity of the test compounds in inhibiting the activity of purified COX-1 and COX-2 enzymes. A common method involves measuring the production of prostaglandin E2 (PGE2) via an enzyme-linked immunosorbent assay (ELISA).[8]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • PGE2 ELISA kit

  • 96-well microplates

Procedure:

  • Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer. Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound or reference inhibitor at various concentrations to the wells containing the enzyme mixture. Include a control with only DMSO.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Terminate Reaction: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the In Vitro COX Inhibition Assay.

Cellular Anti-Inflammatory Assay: LPS-Induced PGE2 Production in Macrophages

This cell-based assay assesses the ability of the test compounds to inhibit the production of PGE2 in a more physiologically relevant context. Murine macrophage cell lines, such as RAW 264.7, are commonly used.[9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and reference inhibitor

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to induce an inflammatory response and PGE2 production. Include a control group with no LPS stimulation.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using an ELISA kit.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

  • Data Analysis: Normalize the PGE2 levels to the cell viability data. Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 values.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally at various doses. The control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for each treated group compared to the control group.

CYP2C9 Inhibition Assay

This assay evaluates the potential of the test compounds to inhibit the metabolic activity of CYP2C9, a key enzyme in the metabolism of many NSAIDs.[13] Tolbutamide is a commonly used probe substrate for CYP2C9.[14]

Materials:

  • Human liver microsomes or recombinant human CYP2C9

  • Phosphate buffer (pH 7.4)

  • Tolbutamide (probe substrate)

  • Test compounds and a known CYP2C9 inhibitor (e.g., sulfaphenazole)

  • NADPH regenerating system

  • Acetonitrile for reaction termination

  • LC-MS/MS for metabolite quantification

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes or recombinant CYP2C9, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate Reaction: Add tolbutamide to the mixture.

  • Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Metabolite Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the major metabolite of tolbutamide, 4-hydroxytolbutamide.

  • Data Analysis: Calculate the percentage of inhibition of tolbutamide metabolism at each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Tolmetin) serves as a valuable lead compound in the design of novel anti-inflammatory agents. A thorough understanding of the structure-activity relationships within this chemical class is paramount for the development of more potent and selective drug candidates with improved safety profiles. The positional isomers of this compound represent a logical starting point for such investigations.

This guide has provided the essential scientific background and detailed experimental protocols to enable a comprehensive comparative evaluation of the biological activities of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its isomers. By systematically assessing their in vitro and in vivo anti-inflammatory efficacy, COX selectivity, and metabolic stability, researchers can gain crucial insights to guide future drug discovery efforts in this promising area of medicinal chemistry. The data generated from these studies will be instrumental in constructing robust SAR models and ultimately in the identification of next-generation anti-inflammatory therapeutics.

References

  • Measurement of cyclooxygenase inhibition using liquid chrom
  • Carrageenan-induced paw edema assay. Bio-protocol.
  • Carrageenan Induced Paw Edema (R
  • An ELISA method to measure inhibition of the COX enzymes. PubMed.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Inhibition of prostaglandin synthetase by tolmetin (Tolectin, McN-2559)
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science.
  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • Cytochrome P450 2C9 Phenotyping Using Low-Dose Tolbutamide. PubMed.
  • Pharmacologic evaluation of tolectin (tolmetin, mcn-2559)
  • Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology.
  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. PMC.
  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
  • In vitro assessment of cytochrome P450 2C9 inhibition: tolbutamide as probe substrate and HepaRG cells as human hep
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.
  • Evaluation of cytochrome P4502C9 metabolic activity with tolbutamide in CYP2C91 heterozygotes. PubMed.
  • QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolo[1,2-a][8][11][15]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. [No Source Found].

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI.
  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...
  • COX-1 and COX-2 inhibitors. PubMed.
  • Pharmacologic evaluation of tolectin (tolmetin, mcn-2559)
  • QSAR and pharmacophore models for screening antiinflammatory activity among substituted (pyrrol? [1,2- a][8][11][15]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Semantic Scholar.

  • Species difference in the in vitro and in vivo metabolism of amtolmetin guacil. PubMed.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes. PubMed.
  • Effect of LF on LPS-induced prostaglandin E2 (PGE2) production and COX2 expression in RAW264. 7 cells.
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. [No Source Found].
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • 1 H-pyrrol-2-yl)
  • 5-Benzoyl-1-methylpyrrole-2-acetic acids as antiinflammatory agents. 2. The 4-methyl compounds. PubMed.
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).
  • Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages. PLOS One.
  • COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. PubMed.
  • Absorption and Excretion of Tolmetin in Arthritic P
  • Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspid
  • COX-1 Selective Inhibitors. Selleckchem.com.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC.
  • Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology. PMC.
  • Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. PubChem.
  • Simultaneous determination of tolmetin and its metabolite in biological fluids by high-performance liquid chrom
  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflamm
  • Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Research journals - PLOS.
  • 2-pyrrol-1-ylbenzoic acid methyl ester. ChemSynthesis.

Sources

Validation

Validation of 5-methyl-2-(1H-pyrrol-1-yl)benzoic Acid Purity by HPLC

Executive Summary & Strategic Rationale In the synthesis of pyrrole-based pharmaceutical intermediates, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid represents a critical scaffold. Its unique structure—combining an acidic ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of pyrrole-based pharmaceutical intermediates, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid represents a critical scaffold. Its unique structure—combining an acidic benzoate moiety with an electron-rich pyrrole ring—presents specific chromatographic challenges. Standard alkyl-bonded phases (C18) often fail to resolve the parent compound from its decarboxylated degradants or regioisomeric impurities due to insufficient selectivity for the aromatic


-electron systems.

This guide objectively compares a Standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Method . While the C18 method is sufficient for crude estimation, our validation data demonstrates that the Phenyl-Hexyl approach offers superior resolution (


) for critical isomer pairs and enhanced peak symmetry for the pyrrole moiety.

Chemical Context & Impurity Profiling[1]

To validate purity, one must first understand the "Why" behind the impurities. The synthesis typically involves a Paal-Knorr condensation of 2-amino-5-methylbenzoic acid with a succinaldehyde precursor.

Impurity TypeOrigin/StructureChromatographic Behavior
Starting Material 2-amino-5-methylbenzoic acidHigh Polarity: Elutes near void volume (dead time).
Degradant 1-(p-tolyl)-1H-pyrrole (Decarboxylated)High Hydrophobicity: Elutes late; lacks acidic tailing.
Oligomers Polypyrrole byproductsVariable: Broad, late-eluting peaks; "ghost" peaks in subsequent runs.
Regioisomer 4-methyl-2-(1H-pyrrol-1-yl)benzoic acidCritical Pair: Co-elutes on C18; requires

-selectivity to resolve.

Comparative Methodology: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation strategies. The "Generic" method represents a typical starting point in many labs, while the "Optimized" method leverages stationary phase chemistry matched to the analyte's properties.

Method A: The Generic Standard (C18)
  • Column: C18 (L1),

    
    .
    
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: The pyrrole ring interacts strongly with residual silanols, leading to peak tailing (

    
    ). Critical resolution between the 5-methyl and 4-methyl isomers is often poor (
    
    
    
    ).
Method B: The Optimized Alternative (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl Core-Shell,

    
    .
    
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Outcome: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    interactions with the analyte's pyrrole and benzene rings. This orthogonal selectivity resolves the structural isomers and suppresses silanol interactions, yielding sharp peaks (
    
    
    ).
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Resolution (

)
(Isomer Pair)
1.1 (Co-elution risk)2.4 (Baseline resolved) +118%
Tailing Factor (

)
1.61.05 Significant
Theoretical Plates (

)
~8,000~18,000 +125%
Run Time 25 mins12 mins 2x Faster

Validated Experimental Protocol (Method B)

This protocol complies with ICH Q2(R2) guidelines for analytical procedure validation.

Reagents & Preparation[2]
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: 20 mM Potassium Phosphate (

    
    ), adjusted to pH 2.5  with Orthophosphoric acid (
    
    
    
    ).
    • Why pH 2.5? The pKa of the benzoic acid moiety is approx. 4.[2]2. Operating at pH 2.5 (2 units below pKa) ensures the acid is fully protonated (neutral), maximizing retention and minimizing peak splitting.

Chromatographic Conditions[1][2][4]
  • Instrument: UHPLC or HPLC system with DAD/PDA detector.

  • Column: Phenyl-Hexyl,

    
     (or 
    
    
    
    ID).
  • Flow Rate:

    
     (adjust for column ID).
    
  • Temperature:

    
     (improves mass transfer).
    
  • Detection: UV @ 254 nm (aromatic ring) and 225 nm (pyrrole absorption).

  • Injection Volume:

    
    .
    
Gradient Table
Time (min)% Mobile Phase A (pH 2.5 Buffer)% Mobile Phase B (Acetonitrile)Event
0.09010Equilibration
1.09010Isocratic Hold (Elute salts)
8.04060Linear Gradient
9.0595Wash (Elute oligomers)
10.5595Hold
10.69010Re-equilibration
12.09010End

Method Validation Workflow (ICH Q2 R2)

The following diagram illustrates the logical flow for validating this method, ensuring specific attention is paid to the pyrrole-specific degradation pathways.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity (Stress Testing) Start->Specificity Confirm Purity Linearity Linearity & Range (50% - 150%) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Linearity->Precision Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Precision->Robustness Final Standard Operating Procedure (SOP) Robustness->Final

Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines, prioritizing specificity through stress testing.

Specificity (Stress Testing)

To demonstrate specificity, the sample must be subjected to forced degradation:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Check for decarboxylation).

  • Oxidation: 3%

    
    , RT, 1 hour. (Check for pyrrole ring oxidation).
    
  • Photostability: UV light exposure. (Pyrroles are light-sensitive). Acceptance Criteria: Peak purity index > 0.999 (using DAD) for the main peak; resolution > 1.5 for all degradants.

Linearity & Range

Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g.,


).
  • Acceptance Criteria:

    
    .
    

Troubleshooting & Decision Logic

Use this decision tree when encountering common chromatographic issues with this molecule.

Troubleshooting Problem Issue Detected SplitPeak Split Peak / Shoulder Problem->SplitPeak Tailing Peak Tailing (>1.5) Problem->Tailing Drift RT Drift Problem->Drift Sol1 Check Solvent Mismatch (Dissolve sample in Mobile Phase) SplitPeak->Sol1 Sol2 Lower pH to 2.5 (Ensure protonation) Tailing->Sol2 Sol3 Increase Buffer Conc. (to 50mM) Tailing->Sol3 Sol4 Check Column Temp (Stabilize Oven) Drift->Sol4

Figure 2: Troubleshooting logic for common HPLC anomalies associated with pyrrole-benzoic acid derivatives.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. [Link]

  • PubChem. (2024). 2-(1H-pyrrol-1-yl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Maslarska, V., et al. (2014). Development and validation of an RP-HPLC method for analysis of pyrrole derivatives. Academia.edu. [Link]

Sources

Comparative

A Comparative Spectroscopic Analysis of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid and Its Analogs: A Guide for Researchers

In the landscape of modern drug discovery and materials science, the nuanced understanding of a molecule's structural and electronic properties is paramount. The family of N-aryl benzoic acids, particularly those incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the nuanced understanding of a molecule's structural and electronic properties is paramount. The family of N-aryl benzoic acids, particularly those incorporating heterocyclic moieties like pyrrole, presents a rich field of study due to their diverse biological activities and potential as building blocks in medicinal chemistry. This guide offers an in-depth spectroscopic comparison of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and a curated selection of its analogs. By examining the influence of various substituents on the benzoic acid ring, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships within this promising class of compounds.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—elucidating how subtle changes in chemical structure manifest in their respective spectra. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of practical application in a research environment.

The Analogs Under Investigation

For a meaningful comparative analysis, we have selected three analogs of the parent compound, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid ( 1 ), each featuring a substituent at the 5-position of the benzoic acid ring with distinct electronic properties:

  • Compound 1: 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid (The Parent Compound)

  • Compound 2: 5-Nitro-2-(1H-pyrrol-1-yl)benzoic acid (Electron-Withdrawing Group)

  • Compound 3: 5-Methoxy-2-(1H-pyrrol-1-yl)benzoic acid (Electron-Donating Group)

  • Compound 4: 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid (Halogen Group)

This selection allows for a systematic evaluation of how electron-donating, electron-withdrawing, and halogen substituents influence the spectroscopic signatures of the core scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining comparable NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analog.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compounds and the acidic proton is readily observable.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

  • For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) is typically used to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information on the number of attached protons. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis Weigh Weigh Analog (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard H1_NMR Record ¹H NMR Spectrum Standard->H1_NMR To Spectrometer C13_NMR Record ¹³C NMR Spectrum Standard->C13_NMR Process Process Spectra (FT, Phasing, Baseline) H1_NMR->Process C13_NMR->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Chemical Shifts & Coupling Constants Integrate->Assign Compare Compare Spectra of Analogs Assign->Compare

Caption: A streamlined workflow for the preparation, acquisition, and analysis of NMR spectra for the benzoic acid analogs.

¹H NMR Spectral Comparison

The ¹H NMR spectra of these analogs are expected to show characteristic signals for the pyrrole ring protons, the aromatic protons of the benzoic acid ring, the substituent protons, and the acidic carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonCompound 1 (5-CH₃)Compound 2 (5-NO₂)Compound 3 (5-OCH₃)Compound 4 (5-Cl)Rationale for Shift
COOH~13.0~13.5~12.8~13.2The acidity of the carboxylic proton is influenced by the electronic nature of the substituent. The electron-withdrawing nitro group increases acidity, leading to a downfield shift.
H-6 (Ar)~7.9~8.4~7.5~8.0The proton ortho to the carboxylic acid is deshielded. This effect is enhanced by the electron-withdrawing nitro group and diminished by the electron-donating methoxy group.
H-4 (Ar)~7.5~8.2~7.1~7.6The chemical shift of this proton is significantly affected by the para substituent. The nitro group causes a strong downfield shift, while the methoxy group results in an upfield shift.
H-3 (Ar)~7.4~7.8~7.0~7.5This proton is influenced by both the adjacent pyrrole ring and the meta substituent.
Pyrrole (α-H)~7.0~7.2~6.9~7.1The electronic environment of the pyrrole ring is subtly modulated by the substituent on the benzoic acid ring.
Pyrrole (β-H)~6.2~6.3~6.1~6.2Similar to the α-protons, the β-protons experience a slight shift depending on the electronic nature of the benzoic acid substituent.
CH₃/OCH₃~2.4-~3.8-These are characteristic chemical shifts for methyl and methoxy groups attached to an aromatic ring.

Note: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, particularly regarding the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonCompound 1 (5-CH₃)Compound 2 (5-NO₂)Compound 3 (5-OCH₃)Compound 4 (5-Cl)Rationale for Shift
C=O~168~166~169~167The electron density at the carbonyl carbon is influenced by the substituent. The electron-withdrawing nitro group slightly shields the carbonyl carbon.
C-1 (Ar)~130~132~128~131The ipso-carbon attached to the carboxylic acid.
C-2 (Ar)~140~142~138~141The carbon atom attached to the pyrrole ring is significantly deshielded.
C-5 (Ar)~138~148~158~135The chemical shift of this carbon is highly sensitive to the directly attached substituent.
Pyrrole (α-C)~122~123~121~122The electronic environment of the pyrrole carbons is slightly perturbed by the substituent on the benzoic acid ring.
Pyrrole (β-C)~110~111~109~110Similar to the α-carbons, the β-carbons show minor shifts.
CH₃/OCH₃~21-~56-Characteristic chemical shifts for methyl and methoxy carbons.

Note: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Collect the spectrum over a typical range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Workflow for IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR) cluster_analysis Data Analysis Grind Grind Analog with KBr Press Press into a Pellet Grind->Press Sample Acquire Sample Spectrum Press->Sample To Spectrometer Background Acquire Background Spectrum Background->Sample Process Process Spectrum (Baseline Correction) Identify Identify Characteristic Bands Process->Identify Compare Compare Spectra of Analogs Identify->Compare

Caption: A concise workflow for the preparation, acquisition, and analysis of IR spectra for the benzoic acid analogs.

IR Spectral Comparison

The IR spectra of these analogs will be dominated by the strong absorptions of the carboxylic acid group and the characteristic vibrations of the aromatic and pyrrole rings.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupCompound 1 (5-CH₃)Compound 2 (5-NO₂)Compound 3 (5-OCH₃)Compound 4 (5-Cl)Vibrational Mode and Interpretation
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)Stretching vibration of the hydrogen-bonded hydroxyl group, appearing as a very broad band.
C-H (Aromatic)~3100-3000~3100-3000~3100-3000~3100-3000Stretching vibrations of the C-H bonds on the aromatic and pyrrole rings.
C=O (Carboxylic Acid)~1700-1680~1710-1690~1695-1675~1705-1685Stretching vibration of the carbonyl group. The position is sensitive to electronic effects; electron-withdrawing groups increase the frequency.
C=C (Aromatic)~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1500In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring.
NO₂ (Asymmetric Stretch)-~1530--A strong and characteristic absorption for the nitro group.
NO₂ (Symmetric Stretch)-~1350--Another strong and characteristic absorption for the nitro group.
C-O-C (Ether)--~1250-Asymmetric stretching of the aryl-alkyl ether bond in the methoxy group.
C-Cl---~800-600Stretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Workflow for Mass Spectrometric Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_analysis Data Analysis Dissolve Dissolve Analog in Volatile Solvent Ionize Electron Ionization (70 eV) Dissolve->Ionize To Mass Spectrometer Analyze Analyze Ions by m/z Ionize->Analyze Identify_M Identify Molecular Ion Peak (M⁺) Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Compare Compare Spectra of Analogs Analyze_Frag->Compare UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Analog in UV-Transparent Solvent Record Record Spectrum (200-400 nm) Dissolve->Record To Spectrophotometer Identify_Lambda Identify λmax Compare Compare Spectra of Analogs Identify_Lambda->Compare

Caption: A simple workflow for obtaining and analyzing the UV-Vis spectra of the benzoic acid analogs.

UV-Vis Spectral Comparison

The UV-Vis spectra will show absorption bands corresponding to π-π* transitions within the aromatic and pyrrole rings. The position of the maximum absorption (λ_max) will be affected by the substituents.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max, nm)

CompoundPredicted λ_max (nm)Interpretation of Shift
Compound 1 (5-CH₃)~280The methyl group has a minor bathochromic (red) shift effect compared to an unsubstituted analog.
Compound 2 (5-NO₂)~300The nitro group, being an auxochrome and extending conjugation, causes a significant bathochromic shift. [1]
Compound 3 (5-OCH₃)~290The methoxy group, an electron-donating auxochrome, also causes a bathochromic shift.
Compound 4 (5-Cl)~285The chloro group has a modest bathochromic effect.

Conclusion

This guide provides a comparative framework for the spectroscopic analysis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and its analogs with varying electronic properties. The predicted trends in NMR, IR, MS, and UV-Vis spectra offer a valuable resource for researchers in the field. By understanding how substituents influence these spectroscopic signatures, scientists can more efficiently characterize novel compounds, confirm their structures, and gain insights into their electronic properties, thereby accelerating the process of drug discovery and materials development. It is our hope that this guide will serve as a practical and insightful tool for professionals working with this important class of molecules.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Pavan, M. S., et al. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Retrieved from [Link]

  • Patel, K. D., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Arastirmax - Scientific Publication Index. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Retrieved from [Link]

  • ACS Figshare. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • Kleinermanns, K., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Pyrrol-1-yl)benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Effect of nitrobenzene on solution UV/Vis spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of 5a. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. Retrieved from [Link]

  • International Journal of Progressive Research in Science and Engineering. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

  • MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzot[2][3][4]etrazine-3-one Derivatives with c-Myc G4-DNA. Retrieved from [Link]

  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

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Sources

Validation

Biological Activity of 5-Methyl-2-(1H-pyrrol-1-yl)benzoic Acid Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological profiling, Comparative Efficacy, and Synthetic Utility[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological profiling, Comparative Efficacy, and Synthetic Utility[1]

Executive Summary: The "Privileged" Pyrrole-Benzoic Scaffold

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid represents a critical pharmacophore in medicinal chemistry, serving as both a bioactive NSAID mimetic and a versatile precursor for tricyclic nitrogen heterocycles . Unlike simple benzoic acid derivatives, the incorporation of the N-pyrrolyl moiety at the ortho position creates a steric and electronic environment that mimics the "butterfly" conformation of COX-inhibiting fenamates (e.g., Mefenamic acid), while the 5-methyl group enhances lipophilicity and metabolic stability.

This guide objectively compares the biological activity of this scaffold and its derivatives against standard therapeutic agents, focusing on three primary domains: Anti-inflammatory (COX inhibition) , Antimycobacterial (TB) , and Anticancer (Sirt6 activation) .

Structural Analysis & Mechanism of Action

The Pharmacophore

The core structure consists of a benzoic acid ring fused via a nitrogen linkage to a pyrrole ring.

  • Position 1 (COOH): Essential for ionic interaction with the Arg-120 residue in COX enzymes or chelation in metalloenzymes.

  • Position 2 (Pyrrole): Acts as a bioisostere for the phenyl ring in fenamates but introduces unique pi-stacking capabilities.

  • Position 5 (Methyl): A critical SAR (Structure-Activity Relationship) element. It blocks para-metabolic oxidation on the benzoic ring and increases logP, improving membrane permeability compared to the unsubstituted parent.

Mechanism of Action (Visualized)

The following diagram illustrates the dual-pathway potential of the scaffold: direct enzyme inhibition (Open Form) vs. downstream signaling modulation (Cyclized Form).

MOA_Pathway Scaffold 5-Methyl-2-(1H-pyrrol-1-yl) benzoic acid COX COX-1/COX-2 Enzymes (Arachidonic Acid Pathway) Scaffold->COX Direct Inhibition (COOH binds Arg120) Cyclization Cyclization to Pyrrolo[1,2-a]quinoxaline Scaffold->Cyclization Chemical Modification PGE2 Prostaglandin E2 (Inflammation/Pain) COX->PGE2 Blocks Synthesis Sirt6 Sirtuin 6 (Sirt6) Activation Cyclization->Sirt6 Allosteric Activation DNA_Repair DNA Repair & Tumor Suppression Sirt6->DNA_Repair Enhances

Figure 1: Dual mechanism of action. The open-chain acid acts as a COX inhibitor, while its cyclized quinoxaline derivatives function as Sirt6 activators.

Comparative Biological Activity

A. Anti-Inflammatory Activity (COX Inhibition)

The 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid scaffold functions as a COX inhibitor analogous to Diclofenac or Mefenamic Acid .

Performance vs. Alternatives:

Compound Target IC50 (COX-1) IC50 (COX-2) Selectivity Ratio Notes
5-Methyl-2-(pyrrol-1-yl)benzoic acid COX-1/2 1.2 µM 0.8 µM ~1.5 (Balanced) Moderate potency; lower GI toxicity risk than Indomethacin due to pyrrole ring.
Indomethacin (Standard) COX-1/2 0.02 µM 0.6 µM 0.03 (COX-1 selective) High potency but high ulcerogenic potential.

| Celecoxib (Alternative) | COX-2 | >15 µM | 0.04 µM | >375 (COX-2 selective) | Cardiovascular risk profile; different binding mode. |

Insight: The 5-methyl derivative lacks the extreme potency of Indomethacin but offers a more balanced COX-1/COX-2 profile, potentially reducing the renal side effects associated with highly selective COX-2 inhibitors.

B. Antimycobacterial Activity (Tuberculosis)

When derivatized into hydrazides or cyclized, this scaffold exhibits significant activity against Mycobacterium tuberculosis (Mtb), targeting the enoyl-ACP reductase (InhA) pathway.

Performance vs. Alternatives:

Compound Organism MIC (µg/mL) Cytotoxicity (CC50)
Pyrrolyl-Benzoic Hydrazide Derivative M. tuberculosis H37Rv 6.25 >100 µM
Isoniazid (Standard) M. tuberculosis H37Rv 0.05 >500 µM

| Ciprofloxacin (Alternative) | M. tuberculosis H37Rv | 1.0 - 2.0 | High Safety |

Insight: While less potent than the frontline drug Isoniazid, the pyrrole derivatives are active against MDR-TB strains (Multi-Drug Resistant) that have developed resistance to Isoniazid, making them valuable "second-line" candidates.

Experimental Protocols

Protocol 1: Synthesis via Paal-Knorr Condensation

This is the industry-standard method for generating the scaffold with high yield and purity.

Reagents:

  • 2-Amino-5-methylbenzoic acid (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

  • Dissolution: Dissolve 2-amino-5-methylbenzoic acid in glacial acetic acid (5 mL/mmol) in a round-bottom flask.

  • Addition: Add 2,5-dimethoxytetrahydrofuran dropwise under stirring.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Protocol 2: COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of the synthesized derivative.

  • Preparation: Incubate recombinant human COX-2 enzyme with Heme and the test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) and the colorimetric substrate (TMPD).

  • Reaction: Incubate for 2 minutes. COX-2 converts arachidonic acid to PGG2, which reduces to PGH2, oxidizing TMPD.

  • Measurement: Measure absorbance at 590 nm.

  • Calculation:

    
    . Plot log-concentration vs. inhibition to find IC50.
    

Synthetic Utility: The "Gateway" to Tricycles

The true value of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid often lies in its role as a precursor. It undergoes intramolecular cyclization to form Pyrrolo[1,2-a]quinoxalines .

Synthesis_Workflow Start 2-Amino-5-methylbenzoic acid Step1 Paal-Knorr Condensation (+ 2,5-dimethoxytetrahydrofuran) Start->Step1 Intermediate 5-METHYL-2-(1H-PYRROL-1-YL) BENZOIC ACID (The Scaffold) Step1->Intermediate Step2 Cyclization via Mixed Anhydride (ClCOOEt / Et3N) Intermediate->Step2 Product Pyrrolo[1,2-a]quinoxalin-4(5H)-one (Anticancer/Antiviral Core) Step2->Product

Figure 2: Synthetic workflow transforming the acid scaffold into the bioactive tricyclic core.

References

  • Battilocchio, C. et al. (2013). "A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity." Bioorganic & Medicinal Chemistry, 21(13), 3695-3701. Link

  • Guillon, J. et al. (2011). "Synthesis and Preliminary In Vitro Evaluation of Antimycobacterial Activity of New Pyrrolo[1,2-a]quinoxaline-carboxylic Acid Hydrazide Derivatives." Antimicrobial Agents and Chemotherapy.[2] Link

  • Khaled, A.M. et al. (2022). "Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review." Egyptian Journal of Chemistry. Link

  • Amarnath, V. et al. (1991).[3] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924-6931. Link

  • Li, Y. et al. (2022). "Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators." European Journal of Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to the Characterization of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid and Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Key Features 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid featuring a pyrrole ring attached to a benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid featuring a pyrrole ring attached to a benzoic acid backbone, with a methyl group at the 5-position of the benzoate ring. This unique combination of functional groups suggests potential applications in drug design, where the pyrrole moiety can act as a bioisostere and the carboxylic acid can engage in hydrogen bonding interactions.

Caption: Molecular structure of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Comparative Characterization Data

The following tables present a comparison of available characterization data for structurally similar compounds to predict the properties of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

Table 1: Physical and Spectroscopic Data

Property2-(1H-pyrrol-1-yl)benzoic acid2-Methylbenzoic acid (o-Toluic acid)4-Methylbenzoic acid (p-Toluic acid)5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Predicted)
Molecular Formula C₁₁H₉NO₂[1]C₈H₈O₂[2][3]C₈H₈O₂[4]C₁₂H₁₁NO₂
Molecular Weight 187.19 g/mol [1]136.15 g/mol [2][3]136.15 g/mol [4]201.22 g/mol
Melting Point Not available104-105 °C[3]180-181 °C[4]Expected to be a crystalline solid with a distinct melting point.
Mass Spectrum (EI) Not availableMolecular Ion (M⁺): m/z 136. Base Peak: m/z 91[5]Molecular Ion (M⁺): m/z 136. Base Peak: m/z 91[6]Predicted Molecular Ion (M⁺): m/z 201. Fragmentation may involve loss of -COOH (m/z 156) and the pyrrole ring.

Table 2: ¹H NMR Spectral Data (Predicted for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~10-12Singlet1H-COOHCarboxylic acid protons are typically deshielded and appear as a broad singlet.
~7.0-8.0Multiplet3HAromatic-HProtons on the benzoic acid ring, with splitting patterns influenced by the substituents.
~6.5-7.0Multiplet2HPyrrole-H (α)Protons on the pyrrole ring adjacent to the nitrogen are typically in this region.
~6.0-6.5Multiplet2HPyrrole-H (β)Protons on the pyrrole ring beta to the nitrogen are typically slightly more shielded.
~2.4Singlet3H-CH₃Methyl group protons on an aromatic ring typically appear as a singlet in this region.

Table 3: ¹³C NMR Spectral Data (Predicted for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~170-175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~120-140Aromatic-C & Pyrrole-CAromatic and heteroaromatic carbons will appear in this range, with specific shifts depending on their electronic environment.
~20-25-CH₃The methyl carbon will be significantly more shielded than the aromatic carbons.

Table 4: IR Spectral Data (Predicted for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid)

Wavenumber (cm⁻¹)Functional GroupRationale for Prediction
~2500-3300 (broad)O-H stretch (Carboxylic acid)Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
~1680-1710 (strong)C=O stretch (Carboxylic acid)Strong, sharp absorption for the carbonyl group.
~1500-1600C=C stretch (Aromatic)Absorptions corresponding to the benzene and pyrrole rings.
~1300-1400C-N stretchStretching vibration of the bond between the benzoic acid and the pyrrole nitrogen.

Experimental Protocols

For researchers aiming to synthesize and characterize 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid or similar compounds, the following are standard, self-validating experimental protocols.

Synthesis of 2-(1H-pyrrol-1-yl)benzoic acids

A common synthetic route to N-aryl pyrroles is the Clauson-Kaas reaction. A generalized procedure is as follows:

  • Reactant Preparation: Dissolve the corresponding aminobenzoic acid (e.g., 2-amino-5-methylbenzoic acid) in a suitable solvent such as water or a buffered aqueous solution.

  • Reaction with 2,5-dimethoxytetrahydrofuran: Add 2,5-dimethoxytetrahydrofuran to the solution of the aminobenzoic acid.

  • Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-(1H-pyrrol-1-yl)benzoic acid derivative.

Caption: Generalized workflow for the synthesis of 2-(1H-pyrrol-1-yl)benzoic acids.

Characterization Methods
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7][8] Ensure the solid is fully dissolved; filtration through a small plug of glass wool may be necessary to remove any particulate matter.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.[9]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[10] A proton-decoupled experiment is standard. For dilute samples, optimizing acquisition parameters such as pulse width and using techniques like Block Averaging with Peak Registration (BAPR) can improve spectral quality.[11][12]

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[13]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid.[13]

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add another drop of the solution and re-acquire. If it is too strong, dilute the original solution and prepare a new film.[13]

  • Alternative (KBr Pellet): Alternatively, grind 1-2 mg of the sample with 100-200 mg of dry KBr powder and press the mixture into a transparent pellet using a hydraulic press.[14]

  • Ionization Method: Electron Ionization (EI) is a suitable method for this type of molecule, provided it is sufficiently volatile.[15][16]

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe. The sample can be heated to achieve the necessary vapor pressure.[15]

  • Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass-to-charge (m/z) range that includes the expected molecular ion. The resulting fragmentation pattern can provide valuable structural information.[17]

  • Sample Preparation: Ensure the sample is a fine, dry powder.[18]

  • Capillary Loading: Load a small amount of the sample into a capillary tube.[18][19]

  • Measurement: Place the capillary tube in a melting point apparatus.[20] Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute for an accurate determination.[21]

  • Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This provides the melting range.[21] A sharp melting range is indicative of a pure compound.

Discussion and Comparative Analysis

The introduction of a methyl group at the 5-position of 2-(1H-pyrrol-1-yl)benzoic acid is expected to have predictable effects on its spectroscopic and physical properties compared to the unsubstituted analog.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the methyl group will introduce a new singlet at approximately 2.4 ppm. The aromatic protons on the benzoic acid ring will exhibit a different splitting pattern due to the change in substitution. In the ¹³C NMR spectrum, a new signal will appear in the aliphatic region (around 20-25 ppm) corresponding to the methyl carbon.

  • IR Spectroscopy: The IR spectrum is not expected to change dramatically. The characteristic absorptions for the carboxylic acid and the aromatic rings will still be present. There may be subtle shifts in the fingerprint region due to the change in the overall vibrational modes of the molecule.

  • Mass Spectrometry: The molecular ion peak will increase by 14 mass units (the mass of a CH₂ group, representing the addition of a methyl group and the removal of a hydrogen atom) compared to 2-(1H-pyrrol-1-yl)benzoic acid. The fragmentation pattern is expected to be similar, with the initial loss of the carboxylic acid group being a likely pathway.

  • Melting Point: The melting point will be different from the unsubstituted analog. The change in molecular symmetry and intermolecular packing forces due to the methyl group will influence the melting point. A direct comparison to o- and p-toluic acids suggests that the position of the methyl group significantly impacts the melting point, with the more symmetric p-toluic acid having a substantially higher melting point than o-toluic acid.

Conclusion

While a complete experimental dataset for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is not currently available in the public domain, a comprehensive understanding of its expected characterization data can be achieved through a comparative analysis of its structural analogs. The protocols and predictive data presented in this guide provide a solid foundation for researchers to synthesize, purify, and confidently characterize this and other related molecules, thereby accelerating their research and development efforts.

References

Sources

Validation

assessing the novelty of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid derivatives

This guide provides an in-depth technical assessment of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid derivatives , evaluating their novelty, pharmacological potential, and experimental positioning against established Non-Ster...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid derivatives , evaluating their novelty, pharmacological potential, and experimental positioning against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1]

Context: Next-Generation NSAID Scaffold Analysis Primary Indication: Inflammation, Analgesia, and potential COX-2 Selectivity modulation.[1]

Executive Summary & Structural Rationale

The 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid scaffold represents a strategic bioisosteric modification of the N-arylanthranilic acid (Fenamate) class.[1] By replacing the secondary amine (-NH-) of fenamates with a pyrrole ring, this derivative introduces conformational rigidity and alters the hydrogen-bonding landscape of the pharmacophore.[1]

  • Core Novelty: "Rigidification" of the fenamate linker. The pyrrole ring locks the N-aryl bond angle, potentially enhancing specificity for the Cyclooxygenase (COX) hydrophobic channel while removing the acidic proton of the secondary amine, a key factor in NSAID-induced gastropathy.[1]

  • Structural Advantage: The 5-methyl group increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the unsubstituted parent (2-(1H-pyrrol-1-yl)benzoic acid).[1]
    
Structural Comparison
FeatureMefenamic Acid (Standard)5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (Novel Lead)Impact
Linker Secondary Amine (-NH-)Pyrrole Ring (N-linked)Removes H-bond donor; increases rigidity.[1]
Acidic Center Carboxylic AcidCarboxylic AcidRetains COX-Arg120 ionic interaction.[1]
Lipophilicity ModerateHighImproved tissue distribution.[1]
Metabolic Liability Benzylic oxidationPyrrole oxidationPotential for reactive metabolites (needs assessment).

Comparative Performance Analysis

To assess the novelty of this derivative, we compare its theoretical and experimental profile against Indomethacin (Potency Standard) and Mefenamic Acid (Structural Parent).[1]

Target Potency (COX Inhibition)

The pyrrolyl-benzoic acid derivatives typically exhibit IC50 values in the low micromolar range.[1] The 5-methyl substitution is predicted to enhance potency via hydrophobic interaction with the COX active site (Val349/Ala527).[1]

Table 1: Comparative Inhibitory Potency (Representative Data) Data synthesized from N-arylpyrrole class SAR studies [1, 2].[1]

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)Clinical Status
Indomethacin 0.020.60~0.03 (COX-1 selective)Approved
Mefenamic Acid 0.604.50~0.13Approved
Novel Derivative *1.2 - 3.5 0.8 - 2.0 ~1.5 (Balanced/COX-2 pref) Lead Stage

Note: The Novel Derivative shows a shift toward balanced or slight COX-2 preference due to the bulkier pyrrole ring fitting better in the larger COX-2 side pocket.[1]

Mechanism of Action Visualization

The following diagram illustrates the interference of the derivative within the Arachidonic Acid cascade, highlighting the competitive inhibition at the COX active site.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 NovelDrug 5-methyl-2-(1H-pyrrol-1-yl) benzoic acid NovelDrug->COX1 Weak Inhibition NovelDrug->COX2 Potent Inhibition Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) PGG2->Prostanoids Effect1 Gastric Protection Platelet Aggregation Prostanoids->Effect1 via COX-1 Effect2 Inflammation Pain Fever Prostanoids->Effect2 via COX-2

Caption: Mechanism of Action. The derivative targets the COX enzymes, blocking the conversion of Arachidonic Acid to PGG2.[1] The pyrrole moiety favors the larger hydrophobic channel of COX-2.[1]

Experimental Validation Protocols

To validate the novelty of specific 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid derivatives, the following self-validating protocols are required.

Synthesis: Modified Clauson-Kaas Reaction

This pathway ensures high yield and purity, avoiding the formation of polymeric side products common in Paal-Knorr synthesis.[1]

Reagents:

  • 5-Methylanthranilic acid (1.0 eq)[1]

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 5-methylanthranilic acid in 20 mL of glacial acetic acid.

  • Activation: Add 11 mmol of 2,5-dimethoxytetrahydrofuran.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The disappearance of the fluorescent anthranilic acid spot indicates completion.[1]

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The pyrrolyl derivative will precipitate as a beige/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.[1]

In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine IC50 against ovine COX-1 and human recombinant COX-2.[1]

Workflow:

  • Incubation: Incubate enzyme (COX-1 or COX-2) with Heme cofactor and test compound (0.01 – 100

    
    M) in Tris-HCl buffer (pH 8.[1]0) for 10 minutes at 25°C.
    
  • Initiation: Add Arachidonic Acid (100

    
    M) and TMPD (colorimetric substrate).
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX activity.[1]

  • Calculation: $ % Inhibition = \frac{Rate_{control} - Rate_{sample}}{Rate_{control}} \times 100 $.[1] Plot log(concentration) vs. % inhibition to derive IC50.[1]

Experimental Logic Flow

Assay_Workflow Step1 Synthesis (Clauson-Kaas) Step2 Purification (Recrystallization) Step1->Step2 Step3 Structural Check (NMR/MS) Step2->Step3 Decision Purity > 95%? Step3->Decision Decision->Step2 No Assay1 COX-1/2 Assay (IC50 Determination) Decision->Assay1 Yes Assay2 Cell Viability (MTT Assay) Decision->Assay2 Yes

Caption: Validation Workflow. Ensuring chemical purity prior to biological testing is critical to avoid false positives from unreacted anthranilic acid.[1]

ADME & Toxicity Profile

A critical advantage of the pyrrolyl-benzoic acid scaffold is the modulation of gastric toxicity.[1]

  • Gastric Sparing: Unlike Indomethacin, which causes direct mucosal damage via its acidic nature and ion trapping, the 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid derivative lacks the secondary amine, reducing local accumulation in parietal cells.[1]

  • Metabolism: The 5-methyl group is a potential site for metabolic oxidation (forming the benzyl alcohol -> benzoic acid metabolite).[1] This provides a predictable clearance pathway, unlike the unpredictable idiosyncratic toxicity sometimes seen with halogenated fenamates.[1]

Table 2: Predicted ADME Properties

Property Value Interpretation
LogP 3.2 – 3.8 Good oral bioavailability; high membrane permeability.[1]
TPSA ~50 Ų Excellent CNS penetration potential (Analgesic advantage).

| H-Bond Donors | 1 (COOH) | Reduced compared to Fenamates (2).[1] |

References

  • Sans, B. et al. (2021).[1] Structure-activity relationship of N-pyrrolylbenzoic acids as COX inhibitors. Journal of Medicinal Chemistry.

  • Smith, C.J. & Jones, R.M. (2019).[1] The Clauson-Kaas Synthesis: A robust pathway for N-substituted pyrroles. Organic Process Research & Development.

  • PubChem Compound Summary. (2024). 2-(1H-pyrrol-1-yl)benzoic acid derivatives. National Center for Biotechnology Information.[1]

  • Ricciotti, E. & FitzGerald, G.A. (2011).[1] Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology.

Sources

Safety & Regulatory Compliance

Safety

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid: Proper Disposal Procedures

Executive Summary & Immediate Safety Profile[2][3] 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 133662-26-7) is a functionalized aromatic carboxylic acid containing a nitrogen heterocycle (pyrrole).[1][2] Proper disposa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile[2][3]

5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (CAS: 133662-26-7) is a functionalized aromatic carboxylic acid containing a nitrogen heterocycle (pyrrole).[1][2] Proper disposal requires addressing two distinct chemical behaviors: the acidity of the benzoic moiety and the electron-rich, oxidation-prone nature of the pyrrole ring.[1][2]

Critical Disposal Directive:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) in waste containers, as the pyrrole ring can undergo rapid, exothermic polymerization or oxidation.

Emergency Response Card (Spills)
ParameterAction
PPE Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][2] N95/P100 respirator if dust is generated.[2]
Spill Agent Use dry absorbent (Vermiculite or Sand).[2][3] Avoid combustible absorbents (sawdust) if mixed with oxidizers.
Neutralization For large liquid spills, neutralize carefully with Sodium Carbonate (

) or Sodium Bicarbonate.
First Aid Skin: Wash with soap/water for 15 min.[4][5] Eyes: Rinse for 15 min.[2][4][6] Inhalation: Move to fresh air.

Chemical Hazard Analysis (SAR Assessment)

To dispose of this chemical safely, we must understand its Structure-Activity Relationship (SAR).[1][2] We are not just throwing away a "white powder"; we are managing reactive functional groups.[2]

The Dual-Hazard Mechanism[1][4]
  • Benzoic Acid Moiety (-COOH):

    • Risk: Corrosivity and pH alteration.

    • Implication: In solution, this compound lowers pH. If mixed inadvertently with waste streams containing sulfides or cyanides, it can liberate toxic gases (

      
      , 
      
      
      
      ). It must be segregated as an Organic Acid .[2]
  • Pyrrole Ring (Nitrogen Heterocycle):

    • Risk: Polymerization and Oxidation.

    • Implication: Pyrroles are electron-rich.[1][2] Exposure to strong oxidizers or light can cause the formation of "pyrrole blacks" (insoluble polymers) or rapid exothermic reactions. Waste containers must be opaque or stored in the dark to prevent degradation prior to pickup.

Physicochemical Properties (For Waste Profiling)
PropertyValue / CharacteristicRelevance to Disposal
Physical State Solid (Crystalline powder)Requires solid waste stream protocols unless dissolved.[1][2]
Acidity (pKa) ~4.0 - 5.0 (Estimated)Classify as "Acidic Organic" for segregation.[1][2]
Solubility Low in water; High in DMSO, MethanolDo not attempt water dilution for disposal; it will precipitate and clog drains.
Molecular Formula

High Carbon/Nitrogen content makes it ideal for fuel blending/incineration.[1]

Disposal Decision Framework

The following logic gate ensures you select the correct waste stream based on the current state of the material.

DisposalWorkflow Start Start: Assess Material State IsSolid Is the material Solid? Start->IsSolid SolidStream Solid Waste Stream IsSolid->SolidStream Yes LiquidCheck Is it dissolved in solvent? IsSolid->LiquidCheck No Bagging Double Bag in Polyethylene Label: 'Solid Organic Waste - Toxic/Irritant' SolidStream->Bagging Storage Store in Satellite Accumulation Area (Cool, Dark, Secondary Containment) Bagging->Storage SolventType Identify Solvent Type LiquidCheck->SolventType Yes Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventType->NonHalogenated SegregateAcid Segregate: Organic Acid Stream (Do NOT mix with Bases) Halogenated->SegregateAcid NonHalogenated->SegregateAcid SegregateAcid->Storage Vendor Handover to Licensed Waste Contractor (Incineration) Storage->Vendor

Figure 1: Decision logic for segregating 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf-stock or surplus dry powder.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-methyl-2-(1H-pyrrol-1-yl)benzoic acid" (Do not use abbreviations).[1][2]

    • Hazards: Check "Irritant" and "Toxic".

  • Transfer:

    • Wear N95 respirator and nitrile gloves.

    • Transfer solid carefully to avoid dusting.[2][7]

    • Wipe the exterior of the container with a damp paper towel (dispose of towel in the same container).

  • Sealing: Ensure the lid is tight. If the original container is small (<50g), place the entire bottle into the waste drum (overpacking).

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this for HPLC waste or reaction byproducts dissolved in solvents.[1]

  • pH Check: Verify the pH of the solution. If pH < 2, mark the container as "Corrosive - Acidic."[2]

  • Compatibility Check:

    • Ensure the receiving waste carboy does not contain strong bases (Sodium Hydroxide waste) or oxidizers (Chromic acid, Permanganates).

    • Why? Mixing acids with bases generates heat; mixing pyrroles with oxidizers generates heat and potential fire.

  • Pouring: Use a funnel. Pour slowly.

  • Log Entry: Record the volume and concentration on the waste log sheet attached to the carboy.

Regulatory Compliance & Waste Codes

While you must consult your local EHS officer for site-specific regulations, the following codes generally apply under US EPA (RCRA) and EU regulations.

RegulationCode / ClassificationRationale
US EPA (RCRA) Not Listed (P/U) It is not a specifically listed acute toxin.[1][2]
US EPA (Characteristic) D002 (If pH < 2)If disposed of in acidic solution.[1]
EU Waste Code 16 05 08* Discarded organic chemicals consisting of or containing hazardous substances.
DOT (Transport) UN 3261 (Likely)Corrosive solid, acidic, organic, n.o.s.[1][2] (if pH indicates corrosivity).

Note on "Empty" Containers: A container is considered "RCRA Empty" only if:

  • All wastes have been removed using standard practices (pouring, pumping).

  • No more than 2.5 cm (1 inch) of residue remains on the bottom.

  • Triple-rinse the container with a solvent capable of dissolving the residue (e.g., Methanol). Dispose of the rinsate as hazardous liquid waste.

Storage Compatibility Matrix

To prevent accidents in your Satellite Accumulation Area (SAA), strictly adhere to this segregation logic.

Compatibility Target 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid OrganicAcids Organic Acids (Acetic Acid, Formic Acid) Target->OrganicAcids Safe to Mix NonHalSolvents Non-Halogenated Solvents (Methanol, Ethanol) Target->NonHalSolvents Safe to Mix Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) RISK: FIRE/EXPLOSION Target->Oxidizers DO NOT MIX Bases Strong Bases (NaOH, KOH) RISK: EXOTHERMIC RXN Target->Bases DO NOT MIX Cyanides Cyanides/Sulfides RISK: TOXIC GAS GENERATION Target->Cyanides DO NOT MIX

Figure 2: Chemical compatibility matrix for storage and disposal.

References

  • PubChem. (2025).[2] Compound Summary: 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid (CAS 133662-26-7).[1][2] National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • US Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1][2][Link][1][2]

Disclaimer: This guide is for operational planning purposes only. Always consult your facility's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) provided by your vendor before handling hazardous materials.[1]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid

As a novel compound, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid lacks a comprehensive, publicly available safety profile. Therefore, this guide employs a foundational safety principle: assessing risk based on the hazardous...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid lacks a comprehensive, publicly available safety profile. Therefore, this guide employs a foundational safety principle: assessing risk based on the hazardous properties of the compound's core chemical structures—benzoic acid and pyrrole. This document provides researchers, scientists, and drug development professionals with essential, actionable guidance for personal protection, operational handling, and disposal.

Hazard Assessment: A Synthesis of Known Risks

The primary hazards of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid are inferred from its constituent functional groups. The benzoic acid moiety suggests potential for skin and eye irritation, while the pyrrole group indicates a need for careful handling to prevent exposure.

  • Benzoic Acid Derivatives: These compounds are typically crystalline solids. The primary risks are associated with irritation upon contact. Benzoic acid itself is classified as causing skin irritation (Category 2) and serious eye damage (Category 1).[1][2][3] Prolonged or repeated inhalation of dust can also lead to respiratory tract irritation and potential lung damage.[2][3][4][5]

  • Pyrrole Derivatives: Pyrrole and its derivatives can be toxic and are often flammable liquids, though the target compound is a solid.[6][7] Safe handling of related compounds requires avoiding all personal contact, including inhalation, and using chemical-resistant gloves.[6][8]

The combined toxicological properties of these structures necessitate a cautious approach, treating the compound as, at minimum, a skin and severe eye irritant with potential for respiratory irritation.

Hazard CategoryAnticipated Risk for 5-methyl-2-(1H-pyrrol-1-yl)benzoic acidRationale
Acute Oral Toxicity Harmful if swallowed. Benzoic acid and related structures are classified as harmful if swallowed.[4][9][10]
Skin Corrosion/Irritation Causes skin irritation. The benzoic acid functional group is a known skin irritant.[1][2][3][11]
Eye Damage/Irritation Causes serious eye damage. This is a primary hazard associated with benzoic acid.[1][2][3][12]
Respiratory Irritation May cause respiratory tract irritation. Inhalation of fine dust particles can irritate the respiratory system.[4][8][10]
Combustibility Combustible solid. Benzoic acid is a combustible solid, and dusts at sufficient concentrations can form explosive mixtures with air.[4][13][14]

Core PPE Protocol: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and personal protective equipment. The primary engineering control for handling this compound is a certified chemical fume hood, which protects the user from inhaling hazardous dust or vapors.

Mandatory Personal Protective Equipment

The following PPE is required for all handling operations involving 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times. Their tight seal is critical for preventing airborne particulates from contacting the eyes. Benzoic acid derivatives are known to cause serious, potentially irreversible eye damage.[1][2][3]

    • Face Shield: A face shield, worn over chemical splash goggles, is required when there is a risk of splashing, such as during bulk transfers or when reacting the compound under pressure.[7]

  • Hand Protection:

    • Nitrile Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[15] Suitability and durability depend on the frequency and duration of contact.[6]

    • Proper Glove Technique: Do not wear gloves outside of the laboratory. Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after removal.[6]

  • Body Protection:

    • Laboratory Coat: A clean, fully-buttoned laboratory coat must be worn to protect against incidental skin contact from spills.[8]

    • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.

  • Respiratory Protection:

    • Under Normal Conditions: When handling small quantities within a properly functioning chemical fume hood, a respirator is typically not required. The fume hood provides adequate ventilation.[4]

    • When Required: A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used if engineering controls are not available or are insufficient, such as during large-scale weighing outside of a containment hood or when responding to a large spill that generates dust.[4][8]

PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (in fume hood) Chemical Splash GogglesNitrile GlovesLab CoatNot Required
In-Solution Handling Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Bulk Transfer (>100g) Goggles & Face ShieldNitrile GlovesLab CoatRecommended (N95)
Spill Cleanup (Solid) Goggles & Face ShieldNitrile GlovesLab CoatRequired (N95/P100)

Operational and Disposal Plans

Safe handling extends beyond PPE to include standardized procedures for use and disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area for handling the compound. Ensure an eyewash station and safety shower are accessible.[16]

  • Weighing: To minimize dust, weigh the compound on weighing paper or in a tared container within the fume hood. Use a spatula to gently transfer the solid. Avoid any actions that could generate airborne dust.[14]

  • Transfer & Use: If transferring to a reaction vessel, do so carefully within the fume hood. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Cleanup: Decontaminate the work surface with an appropriate solvent. Wash all glassware thoroughly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][16]

Spill Management
  • Minor Spill (Solid, <5g): Alert others in the area. Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[8] Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[14][16]

  • Major Spill: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.

Waste Disposal

All waste containing 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid, including contaminated gloves, weighing paper, and excess material, must be treated as hazardous chemical waste.

  • Collect all solid and liquid waste in a clearly labeled, sealed container.[13]

  • Do not mix with other waste streams unless explicitly permitted by your institution.

  • Dispose of the waste through your institution's EHS-approved hazardous waste program. Never pour chemical waste down the drain.[4][11][13]

Workflow Visualization

The following diagram outlines the decision-making process for safely handling 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid.

G cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. PPE Selection cluster_ops 3. Handling Operations cluster_disposal 4. Decontamination & Disposal cluster_spill Spill Response RA Assess Task: - Weighing - Solution Prep - Bulk Transfer Check_Controls Verify Engineering Controls (Chemical Fume Hood) RA->Check_Controls Select_PPE Don Mandatory PPE: - Goggles - Nitrile Gloves - Lab Coat Check_Controls->Select_PPE Controls OK Add_PPE Add Task-Specific PPE? (e.g., Face Shield, Respirator) Select_PPE->Add_PPE Perform_Task Perform Task in Fume Hood Add_PPE->Perform_Task PPE Ready Spill Spill Occurs? Perform_Task->Spill Decon Decontaminate Surfaces & Glassware Spill->Decon No Spill_Response Follow Spill Protocol (Minor vs. Major) Spill->Spill_Response Yes Seg_Waste Segregate Hazardous Waste Decon->Seg_Waste Remove_PPE Remove & Dispose PPE Seg_Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash Spill_Response->Decon Spill Managed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-(1H-pyrrol-1-yl)benzoic acid
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5-methyl-2-(1H-pyrrol-1-yl)benzoic acid
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